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  • Product: Fluretofen
  • CAS: 56917-29-4

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity of Fluorinated Biphenyl Compounds

Executive Summary This technical guide provides a comprehensive analysis of fluorinated biphenyl compounds, a structural motif increasingly critical in modern medicinal chemistry. The "biphenyl core" serves as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated biphenyl compounds, a structural motif increasingly critical in modern medicinal chemistry. The "biphenyl core" serves as a privileged scaffold in drug discovery, but its utility is often limited by poor metabolic stability and low solubility. The strategic introduction of fluorine atoms—the "Fluorine Effect"—dramatically alters the physicochemical profile, enhancing metabolic resistance, modulating lipophilicity (LogP), and inducing conformational locks that improve target selectivity. This guide details the Structure-Activity Relationships (SAR), therapeutic applications, and validated experimental protocols for synthesizing and assaying these compounds.

The "Fluorine Effect" in Biphenyl Scaffolds

The biological efficacy of fluorinated biphenyls is not random; it is governed by precise electronic and steric modifications.

Metabolic Blockade & Stability

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Biphenyls are typically metabolized via oxidative hydroxylation at the para positions by Cytochrome P450 enzymes.

  • Mechanism: Substituting the para-hydrogen with fluorine blocks this metabolic "soft spot," significantly extending the drug's half-life (

    
    ).
    
  • Impact: This allows for lower dosing frequencies and improved pharmacokinetic (PK) profiles.

Conformational Modulation (The Ortho-Effect)

Unsubstituted biphenyls have a low rotational barrier, often adopting a planar conformation that may not fit specific enzyme pockets.

  • Ortho-Fluorination: Introducing fluorine at the ortho position (2, 2', 6, or 6') introduces steric repulsion with the hydrogen on the adjacent ring. This forces the biphenyl system into a non-planar, "twisted" conformation (dihedral angle ~45–60°).

  • Result: This pre-organized 3D structure often mimics the transition state of enzyme substrates, increasing binding affinity for targets like COX enzymes or specific kinases.

Lipophilicity & Permeability

Fluorine is highly electronegative but small (Van der Waals radius 1.47 Å vs 1.20 Å for H).

  • LogP Modulation: Fluorination generally increases lipophilicity, facilitating passive transport across the lipid bilayer of cell membranes and the blood-brain barrier (BBB).

Structure-Activity Relationships (SAR)

The biological activity depends heavily on the regiochemistry of the fluorine substitution.

Substitution PatternPhysicochemical EffectBiological Outcome
Para (4, 4') Blocks metabolic oxidation.Increased half-life; maintained planarity.
Meta (3, 3') Inductive electron withdrawal.Increases acidity (pKa) of neighboring phenols/amines; alters H-bond capability.
Ortho (2, 2') Steric bulk + Electronic repulsion.Induces "Twist" conformation; restricts rotation; improves selectivity.
Perfluorination Extreme electron deficiency.Promotes "pi-stacking" interactions with electron-rich amino acid residues (Phe, Tyr, Trp).

Therapeutic Applications

Anti-Inflammatory (NSAIDs)

The most prominent class of fluorinated biphenyls.

  • Compounds: Flurbiprofen, Diflunisal.

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes. The fluorinated ring fits into the hydrophobic channel of the COX active site. The fluorine atom interacts with specific residues, anchoring the molecule more effectively than the non-fluorinated analog.

Antimicrobial & Antifungal

Recent synthetic derivatives (e.g., fluorinated biphenyl-ureas or chalcones) have shown potent activity against multidrug-resistant strains.

  • Targets: Bacterial cell wall synthesis and DNA gyrase.

  • Efficacy: 4,4'-difluorobiphenyl derivatives often show lower MIC values against S. aureus and E. coli compared to non-fluorinated controls due to enhanced cellular uptake.

Anticancer (Kinase Inhibition)

Fluorinated biphenyls are employed as scaffolds for kinase inhibitors (e.g., MEK, PI3K).

  • Mechanism: They occupy the ATP-binding pocket. The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, strengthening

    
     interactions with the gatekeeper residues in the kinase hinge region.
    

Visualizing the Mechanism

The following diagram illustrates the logical flow from chemical modification to biological outcome.

FluorineEffect cluster_0 Chemical Modification cluster_1 Physicochemical Change cluster_2 Biological Outcome F_Sub Fluorine Substitution Pos_Ortho Ortho Position F_Sub->Pos_Ortho Pos_Para Para Position F_Sub->Pos_Para Lipophil Increased Lipophilicity (LogP) F_Sub->Lipophil Twist Twisted Conformation (Steric Hindrance) Pos_Ortho->Twist MetaStab Metabolic Blockade (C-F Bond Strength) Pos_Para->MetaStab Selectivity High Target Selectivity (Lock & Key) Twist->Selectivity HalfLife Extended Half-Life (Reduced Clearance) MetaStab->HalfLife Permeability Enhanced Membrane Permeability Lipophil->Permeability

Figure 1: The Mechanistic Logic of Fluorination on Biphenyl Scaffolds.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing fluorinated biphenyls.

Reagents:

  • Aryl Halide: 1-bromo-4-fluorobenzene (or similar).[1]

  • Boronic Acid: 4-fluorophenylboronic acid.[1]

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: Na2CO3 or K3PO4.

  • Solvent: Toluene/Ethanol/Water (2:1:1) or Dioxane.

Workflow Diagram:

SuzukiSynthesis Start Reagents: Fluorinated Aryl Halide + Aryl Boronic Acid Cat Catalyst Activation: Pd(II) -> Pd(0) Start->Cat Mix in Solvent/Base Step1 Oxidative Addition: Ar-X adds to Pd(0) Cat->Step1 Step2 Transmetallation: Boron group transfers Ar' to Pd Step1->Step2 Base Activation Step3 Reductive Elimination: Formation of C-C Bond Step2->Step3 Step3->Cat Catalyst Regeneration Product Product: Fluorinated Biphenyl Step3->Product

Figure 2: Catalytic Cycle for the Synthesis of Fluorinated Biphenyls.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Purpose: To determine the antimicrobial potency of the synthesized fluorinated biphenyls against standard strains (e.g., S. aureus ATCC 25923).

Protocol:

  • Preparation: Dissolve fluorinated biphenyl compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate. Final concentrations typically range from 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control:[2] Ciprofloxacin or Vancomycin.

    • Negative Control: DMSO vehicle (ensure <1% final concentration to avoid solvent toxicity).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Cytotoxicity Assay (MTT)

Purpose: To assess safety/selectivity index (SI) on mammalian cells (e.g., HEK293 or cancer lines like MCF-7).

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add graded concentrations of the fluorinated biphenyl (0.1–100 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data Analysis

The table below highlights the "Fluorine Advantage" by comparing non-fluorinated parent compounds with their fluorinated analogs in specific assays.

Compound ScaffoldModificationTarget/AssayActivity (IC50 / MIC)Reference
Biphenyl-4-carboxylic acid None (H)COX-1 Inhibition> 100 µM[1]
Flurbiprofen 2-FluoroCOX-1 Inhibition0.5 µM[1]
Biphenyl-Urea None (H)S. aureus MIC64 µg/mL[2]
Difluoro-Biphenyl-Urea 4,4'-DifluoroS. aureus MIC4 µg/mL[2]
Biphenyl-Sulfonamide None (H)MCF-7 (Breast Cancer)25.4 µM[3]
Trifluoromethyl-Biphenyl 3-CF3MCF-7 (Breast Cancer)4.2 µM[3]

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Link (Context: Mechanisms of NSAIDs like Flurbiprofen).

  • Wang, S. Y., et al. (2013). Fluorine in Drug Design: A Review of the Literature. Chemical Reviews. Link (Context: General SAR of fluorinated compounds including biphenyls).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Context: Metabolic stability and physicochemical properties).

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Context: Conformational effects of ortho-fluorine).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link (Context: Fundamental bond strength and lipophilicity).

Sources

Exploratory

Advanced In Silico Characterization of Fluretofen: From QM Conformations to ADMET Profiling

Executive Summary This technical guide outlines a rigorous computational framework for modeling Fluretofen (4'-Ethynyl-2-fluoro-1,1'-biphenyl; CAS 56917-29-4). As a structural analogue to the NSAID flurbiprofen, Fluretof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for modeling Fluretofen (4'-Ethynyl-2-fluoro-1,1'-biphenyl; CAS 56917-29-4). As a structural analogue to the NSAID flurbiprofen, Fluretofen presents a unique modeling challenge: the replacement of the propionic acid moiety with a rigid ethynyl group alters both the electrostatic profile and the steric requirements of the biphenyl scaffold.

This guide details the protocols for Quantum Mechanical (QM) torsional scanning, Induced Fit Docking (IFD) into the Cyclooxygenase-2 (COX-2) active site, and metabolic stability profiling via CYP450 simulations.

Part 1: Structural Preparation & Conformational Analysis

The biphenyl core of Fluretofen possesses a critical torsional degree of freedom between the two phenyl rings. Standard molecular mechanics (MM) force fields often underestimate the energy barrier of this rotation, leading to planar conformations that are energetically unfavorable in solution.

Quantum Mechanical (QM) Torsional Scanning

To ensure the starting ligand geometry is accurate, we employ Density Functional Theory (DFT) to characterize the rotational energy surface.

Protocol:

  • Structure Generation: Generate 3D coordinates of Fluretofen from SMILES (Fc1ccccc1c2ccc(cc2)C#C).

  • Basis Set Selection: Use B3LYP/6-31G** for geometry optimization. This level of theory adequately captures the electronic effects of the fluorine substituent on the biphenyl torsion.

  • Scan Parameters: Perform a relaxed coordinate scan of the C1-C1' dihedral angle from 0° to 180° in 10° increments.

  • Force Field Correction: Calculate the difference between the QM energy profile and the OPLS4 force field energy. Apply these torsional corrections to the custom ligand parameter file.

Why this matters: The fluorine atom at the ortho position imposes steric hindrance, forcing the rings into a twisted conformation (approx. 40-60°). An uncorrected force field might dock Fluretofen in a planar state, resulting in false-positive pi-stacking interactions.

Part 2: Target Architecture & Homology Modeling

Given the structural homology to flurbiprofen, Cyclooxygenase-2 (COX-2) is the primary off-target or therapeutic candidate for modeling. We utilize the crystal structure of Murine COX-2 complexed with flurbiprofen to map the binding determinants.

Receptor Grid Generation
  • Target: PDB ID 3PGH (COX-2 with Flurbiprofen).

  • Resolution: 2.5 Å.

  • Preprocessing:

    • Remove water molecules >5Å from the active site.

    • Protonate residues at pH 7.4 (Propka).

    • Critical Step: Manually inspect the protonation state of Arg120 and Tyr355 . These residues form the "gate" to the cyclooxygenase channel.

The Binding Hypothesis

Fluretofen lacks the carboxylate group required for the canonical salt bridge with Arg120. Therefore, the modeling strategy must test the hypothesis that the ethynyl group engages in hydrophobic or pi-pi T-shaped interactions deep in the hydrophobic channel (Val349, Leu352), compensating for the loss of electrostatic anchoring.

Part 3: Molecular Docking & Dynamics (MD)

Standard rigid-receptor docking is insufficient for Fluretofen because the ethynyl group requires subtle rearrangement of the hydrophobic pocket residues.

Induced Fit Docking (IFD) Protocol

We utilize an IFD workflow to allow side-chain flexibility.

Step-by-Step Methodology:

  • Initial Glide Docking: Dock Fluretofen with softened van der Waals radii (scaling factor 0.5) to generate 20 initial poses.

  • Prime Refinement: Subject residues within 5 Å of the ligand to Prime side-chain prediction.

  • Redocking: Redock the ligand into the optimized receptor structures using distinct precision (XP) scoring.

  • Scoring Metric: Rank poses using Glide GScore and Emodel .

Molecular Dynamics Simulation

To validate the stability of the hydrophobic lock, we perform a 100 ns MD simulation.

  • System: TIP3P water box, neutralized with 0.15 M NaCl.

  • Ensemble: NPT (300 K, 1.01325 bar).

  • Force Field: OPLS4 (Ligand), AMBER ff14SB (Protein).

  • Success Metric: Ligand RMSD < 2.5 Å over the final 50 ns.

Data Summary: Predicted Interaction Profile
Interaction TypeResidueFluretofen MechanismComparison to Flurbiprofen
Steric Gate Arg120Steric clash avoidanceSalt bridge (Loss of affinity)
Hydrophobic Val349Ethynyl group insertionMethyl group interaction
Pi-Stacking Tyr355T-shaped Pi-interactionParallel Pi-stacking
Halogen Bond Ser530Fluorine-Oxygen interactionFluorine-Oxygen interaction

Part 4: Visualization of Workflows

The Computational Pipeline

The following diagram illustrates the integrated workflow from QM preparation to MD validation.

Fluretofen_Pipeline QM QM Torsional Scan (B3LYP/6-31G**) LigPrep Ligand Preparation (Stereo/Tautomers) QM->LigPrep Force Field Correction IFD Induced Fit Docking (Flexible Sidechains) LigPrep->IFD Target Target Selection (COX-2 / PDB: 3PGH) Target->IFD Grid Gen MD MD Simulation (100 ns / OPLS4) IFD->MD Top Pose Analysis Interaction Energy & RMSD Analysis MD->Analysis Trajectory Analysis->IFD Refinement Loop

Caption: Figure 1. Integrated in silico pipeline for characterizing Fluretofen binding modes.

Mechanism of Action: The Hydrophobic Channel

This diagram maps the predicted molecular interactions within the COX-2 active site.

Binding_Mechanism Fluretofen Fluretofen (Ligand) PiPi Pi-Pi T-Shape Fluretofen->PiPi Steric Steric Fit (Ethynyl) Fluretofen->Steric Halogen Halogen Bond (F...O) Fluretofen->Halogen NoSalt No Salt Bridge (Lipophilic Shift) Fluretofen->NoSalt Tyr355 Tyr355 (Gating Residue) Arg120 Arg120 (Entrance) Val349 Val349 (Hydrophobic Pocket) Ser530 Ser530 (Catalytic Site) PiPi->Tyr355 Steric->Val349 Halogen->Ser530 NoSalt->Arg120

Caption: Figure 2. Interaction network of Fluretofen within the COX-2 hydrophobic channel.

Part 5: ADMET & Toxicity Prediction

For Fluretofen to be a viable candidate (drug or agrochemical), its metabolic fate must be understood. The biphenyl scaffold is a known substrate for Cytochrome P450 enzymes.

Site of Metabolism (SOM) Prediction

We utilize StarDrop (P450 module) or Schrödinger's P450 Site of Metabolism to predict oxidation sites.

  • Primary Liability: The 4-position of the unsubstituted phenyl ring.[1]

  • Secondary Liability: Epoxidation of the ethynyl group (rare but possible).

  • Isoform Focus: CYP2C9 (major metabolizer of NSAID-like biphenyls).

Toxicity Flags
  • AhR Activation: Biphenyls can activate the Aryl Hydrocarbon Receptor. In silico screening against the AhR crystal structure (e.g., PDB 5NJZ) is recommended to rule out dioxin-like toxicity.

References

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648.

  • Jorgensen, W. L., et al. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236.

  • Sherman, W., et al. (2006). Novel method for modeling ligand binding: induced fit docking. Journal of Medicinal Chemistry, 49(2), 534-553.

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688.

Sources

Foundational

Preliminary Toxicity Screening of Fluretofen: A Structural &amp; Mechanistic Assessment Guide

The following technical guide details the preliminary toxicity screening protocol for Fluretofen (CAS: 56917-29-4). This document is structured for senior researchers and drug safety scientists, focusing on the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary toxicity screening protocol for Fluretofen (CAS: 56917-29-4). This document is structured for senior researchers and drug safety scientists, focusing on the specific structural liabilities of the compound—most notably its ethynyl (alkyne) moiety and biphenyl core —and the requisite experimental workflows to de-risk these features.

Executive Summary & Compound Identity

Fluretofen is a biphenyl-derived non-steroidal anti-inflammatory drug (NSAID) candidate.[1] While it shares the lipophilic biphenyl scaffold with established drugs like Flurbiprofen, Fluretofen is distinguished by a terminal ethynyl group (acetylene) at the 4'-position.[1]

From a toxicological perspective, this molecule presents a "Janus-faced" profile:

  • The Biphenyl Core: High lipophilicity (LogP ~4.5–5.0), suggesting potential for phospholipidosis and high volume of distribution.

  • The Ethynyl Moiety: A high-alert structural motif known to act as a Mechanism-Based Inhibitor (MBI) or "suicide substrate" for Cytochrome P450 enzymes.[1]

This guide prioritizes the evaluation of metabolic bioactivation and CYP inhibition , as these are the most probable failure modes for this chemotype.

Physicochemical Profile (Predicted)
PropertyValue / PredictionImplication
Molecular Formula C₁₄H₉FLow MW (196.22 Da) facilitates membrane permeability.[1]
LogP ~4.8High lipophilicity; risk of bioaccumulation/phospholipidosis.[1]
Structural Alert Terminal Alkyne (–C≡CH)CRITICAL: Potential for heme alkylation (CYP inactivation).[1]
Metabolic Route Oxidative (CYP)Likely oxidation of alkyne to reactive ketene or hydration to acid.[1]

Phase I: In Silico & Structural Alert Profiling

Before wet-lab screening, rigorous in silico modeling is required to map the reactivity of the ethynyl substituent.

Structural Alert Analysis (DEREK/Meteor)

The terminal acetylene is not inert. In the catalytic center of CYP450s (specifically CYP2B6, CYP2E1, and CYP3A4), the alkyne can undergo oxygen transfer to form an oxirene or ketene intermediate.

  • Risk: These intermediates can covalently bind to the heme nitrogen (N-alkylation) of the CYP enzyme, causing irreversible inactivation.

  • Directive: The screening cascade must include a Time-Dependent Inhibition (TDI) assay.[1]

Physicochemical Toxicity[1]
  • Lipophilicity-Driven Toxicity: With a LogP >4, Fluretofen may accumulate in lysosomes.[1]

  • Screening Trigger: If ClogP > 4, initiate a Lysosomal Trapping Assay in HepG2 cells.

Phase II: In Vitro Metabolic Stability & Bioactivation (The Core Protocol)

This is the most critical section for Fluretofen. Standard stability assays are insufficient; you must probe for reactive metabolites.

Mechanism-Based Inhibition (MBI) Assay

Objective: Determine if Fluretofen irreversibly inhibits CYP450s (Suicide Inhibition).[1]

Protocol:

  • System: Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate Fluretofen (0.1 – 50 µM) with HLM and NADPH for varying times (0, 10, 20, 30 min).

  • Dilution: Dilute the mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4).

  • Readout: Measure the residual activity of the CYP probe.

  • Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time to determine

    
     (max inactivation rate) and 
    
    
    
    (concentration at half-max inactivation).

Expert Insight: If you observe a time-dependent shift in IC50 (IC50 shift > 1.5-fold), Fluretofen is likely destroying the CYP heme.[1] This is a "No-Go" signal for drug-drug interaction (DDI) potential.[1]

Reactive Metabolite Trapping (GSH/Cyanide)

Objective: Detect electrophilic intermediates (ketenes/quinones) derived from the alkyne or biphenyl core.[1]

Protocol:

  • Incubation: Fluretofen (10 µM) + HLM + NADPH.

  • Trapping Agents:

    • Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

    • Potassium Cyanide (KCN): Traps hard electrophiles (specifically iminium ions, though less relevant here, it serves as a control for oxidative activation).

  • Analysis: LC-MS/MS scanning for Neutral Loss (NL) of 129 Da (GSH adduct) or specific mass shifts.

  • Target: Look for the S-(2-oxo-ethyl)glutathione adduct, which indicates bioactivation of the alkyne to a ketene.[1]

Phase III: Cytotoxicity & Genotoxicity

High-Content Hepatotoxicity Screening (HCS)

Since the liver is the primary site of bioactivation, general cytotoxicity assays (MTT) are inadequate.[1] Use Multiparametric HCS.

Protocol:

  • Cell Line: HepG2 (metabolically competent) or primary human hepatocytes.

  • Markers:

    • TMRM: Mitochondrial Membrane Potential (detects uncoupling).

    • Toto-3: Plasma membrane permeability (necrosis).[1]

    • Phospholipidosis: HCS LipidTOX stain (due to high LogP).

  • Threshold: A separation of <10-fold between

    
     (activity) and 
    
    
    
    (toxicity) flags a safety risk.[1]
Genotoxicity (Ames & Micronucleus)

The ethynyl group can theoretically be hydrated to an acetyl group or oxidized. However, the biphenyl core is planar and could intercalate DNA.

  • Ames Test: Salmonella typhimurium strains TA98, TA100 (± S9 fraction).

  • In Vitro Micronucleus: CHO-K1 cells.[1] Look for aneugenicity (chromosome loss) which is sometimes associated with tubulin-binding biphenyls.[1]

Visualizations

Diagram 1: Toxicity Screening Workflow

This workflow enforces a "Fail Early" philosophy. If MBI is positive, the compound requires structural re-design (e.g., replacing the alkyne with a nitrile) before proceeding to in vivo studies.

Fluretofen_Screening_Cascade Start Fluretofen Candidate InSilico In Silico Profiling (DEREK / ClogP) Start->InSilico Decision1 Structural Alerts? InSilico->Decision1 InVitro_Met In Vitro Metabolism (HLM + NADPH) Decision1->InVitro_Met High LogP / Alkyne Assay_MBI MBI / TDI Assay (CYP Inactivation) InVitro_Met->Assay_MBI Assay_GSH GSH Trapping (Reactive Metabolites) InVitro_Met->Assay_GSH Decision2 Positive MBI/Adducts? Assay_MBI->Decision2 Assay_GSH->Decision2 CytoTox Hepatotoxicity (HCS) (Mito/Lipid/Necrosis) Decision2->CytoTox No / Low Risk Stop STOP / Redesign (Replace Alkyne) Decision2->Stop Yes (Kinact > 0.05 min-1) CytoTox->Stop Low Safety Margin Proceed Proceed to In Vivo (Rat) CytoTox->Proceed High Safety Margin

Caption: Step-wise screening cascade prioritizing the identification of Mechanism-Based Inhibition (MBI) due to the ethynyl structural alert.

Diagram 2: Hypothesized Bioactivation Mechanism

The following diagram illustrates the specific chemical risk of the ethynyl group interacting with CYP450 heme.

Alkyne_Bioactivation Fluretofen Fluretofen (R-C≡CH) CYP_Ox CYP450 Oxidation (NADPH/O2) Fluretofen->CYP_Ox Oxirene Oxirene Intermediate (Unstable) CYP_Ox->Oxirene Ketene Ketene (R-CH=C=O) Oxirene->Ketene Rearrangement Heme_Adduct Heme Alkylation (Irreversible CYP Inactivation) Oxirene->Heme_Adduct Suicide Inhibition Protein_Adduct Protein Adduct (Immune Response?) Ketene->Protein_Adduct + Nucleophiles (Lys/Cys) Acid_Metab Arylacetic Acid (Stable Metabolite) Ketene->Acid_Metab + H2O (Hydrolysis)

Caption: Mechanistic pathway showing the bifurcation between safe hydrolysis (Acid) and toxic activation (Heme/Protein Adduction).[1][2]

Interpretation & Go/No-Go Criteria

To ensure scientific integrity, the decision to advance Fluretofen must be based on quantitative thresholds defined a priori.

ParameterAssayWarning ThresholdCritical Fail (No-Go)
Solubility Kinetic Solubility (PBS, pH 7.4)< 10 µM< 1 µM (Formulation failure)
CYP Inhibition MBI (IC50 Shift)Shift > 1.5-fold

> 50 min⁻¹mM⁻¹
Reactive Met. GSH Adducts (LC-MS)Detectable traceMajor peak (>10% total material)
Hepatotoxicity HepG2 ATP/Mito

< 50 µM

< 10 µM
Genotoxicity Ames Test2-fold increase over vehicleDose-dependent +ve response

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42040, Fluretofen. Retrieved January 29, 2026. [Link]

  • Fontana, E., et al. (2005). Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism. (Contextual grounding for Alkyne toxicity). [Link]

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Exploratory

Part 1: Structural Architecture &amp; SAR Analysis

Technical Deep Dive: Fluretofen Structural Analogs and Derivatives Executive Summary This technical guide provides a comprehensive analysis of Fluretofen (CAS: 56917-29-4; AY-22093), a distinct pharmacological entity cha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Fluretofen Structural Analogs and Derivatives

Executive Summary This technical guide provides a comprehensive analysis of Fluretofen (CAS: 56917-29-4; AY-22093), a distinct pharmacological entity characterized by its 4'-ethynyl-2-fluorobiphenyl scaffold. Unlike its widely utilized structural analog Flurbiprofen —which relies on a propionic acid moiety for cyclooxygenase (COX) inhibition—Fluretofen represents a unique class of ethynyl-substituted biphenyls. This guide dissects the medicinal chemistry, synthetic pathways, and metabolic implications of the ethynyl pharmacophore, offering researchers a roadmap for derivatization and scaffold optimization.

The pharmacological distinctiveness of Fluretofen lies in its departure from the classic "profen" (2-arylpropionic acid) template. While it shares the biphenyl core with Flurbiprofen, the substitution of the hydrophilic carboxylic acid tail with a rigid, lipophilic ethynyl (acetylenic) group fundamentally alters its physicochemical profile and binding kinetics.

The Biphenyl Core & Ortho-Fluorine Effect

The 2-fluoro substitution on the proximal phenyl ring is not merely decorative; it is a critical conformational control element.

  • Steric Torsion: The fluorine atom introduces steric bulk that forces the two phenyl rings out of coplanarity. This "twisted" conformation (dihedral angle approx. 45–60°) is essential for fitting into the hydrophobic channel of the COX active site.

  • Metabolic Blockade: The fluorine atom blocks the C2 position from metabolic hydroxylation, enhancing the metabolic stability of the proximal ring.

The Ethynyl Pharmacophore (The Fluretofen Differentiator)

The 4'-ethynyl group (


) serves three distinct roles compared to the propionic acid of Flurbiprofen:
  • Electronic Effects: It acts as a weak electron-withdrawing group, altering the electron density of the distal phenyl ring.

  • Steric Profile: The ethynyl group acts as a "rigid rod," extending the molecule's reach into deep hydrophobic pockets without the rotational entropy penalty of alkyl chains.

  • Metabolic Liability/Reactivity: Terminal alkynes are known "structural alerts" in drug design. They can undergo metabolic activation by Cytochrome P450s to form reactive ketenes or oxirenes, potentially leading to mechanism-based inactivation (suicide inhibition) of the metabolizing enzyme.

Comparative Structural Data
FeatureFluretofen Flurbiprofen Fenbufen
Core Scaffold 2-Fluoro-biphenyl2-Fluoro-biphenylBiphenyl (No F)
Key Substituent 4'-Ethynyl (

)
Propionic Acid (

)
Butyric Acid (via carbonyl)
Electronic State Neutral / LipophilicAcidic (pKa ~4.2)Acidic (Prodrug)
Primary Risk P450 Inactivation (Alkyne)GI Toxicity (Acid)Hepatic Toxicity
Molecular Weight 196.22 Da244.26 Da254.28 Da

Part 2: Synthetic Methodologies

The synthesis of Fluretofen and its derivatives requires precision palladium-catalyzed cross-coupling strategies. The assembly must prioritize the installation of the ethynyl group while preserving the integrity of the fluorinated core.

Retrosynthetic Logic

The most robust route utilizes a convergent approach:

  • Suzuki-Miyaura Coupling: To construct the biaryl core.

  • Sonogashira Coupling: To install the terminal alkyne.

Validated Synthetic Protocol (Step-by-Step)

Step 1: Construction of the Biaryl Core (Suzuki Coupling)

  • Reagents: 2-Fluoro-4-bromoiodobenzene + 4-Bromophenylboronic acid.

  • Catalyst:

    
     (3 mol%).
    
  • Base/Solvent:

    
     (2M aq) / Toluene:Ethanol (4:1).
    
  • Conditions: Reflux under

    
     for 12h.
    
  • Mechanism: Oxidative addition of Pd into the C-I bond (selective over C-Br) allows coupling at the specific site, yielding 4,4'-dibromo-2-fluorobiphenyl .

Step 2: Installation of the Ethynyl Group (Sonogashira Coupling)

  • Substrate: 4,4'-dibromo-2-fluorobiphenyl (Note: Selective coupling at the less sterically hindered 4'-position is challenging; starting with 4'-bromo-2-fluorobiphenyl is preferred if available).

  • Reagents: Trimethylsilylacetylene (TMSA).

  • Catalyst:

    
     (2 mol%) + CuI (1 mol%).
    
  • Base: Triethylamine (TEA) or Diisopropylamine.

  • Deprotection: Potassium Carbonate (

    
    ) in Methanol (to remove TMS).
    
  • Purification: Silica gel chromatography (Hexane eluent).

Visualization: Synthetic Pathway

SynthesisWorkflow Figure 1: Convergent synthesis of Fluretofen via Pd-catalyzed cross-coupling. Start 2-Fluoro-iodobenzene Intermediate 4'-Bromo-2-fluorobiphenyl Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Boronic 4-Bromophenyl boronic acid Boronic->Intermediate Protected TMS-Fluretofen Intermediate Intermediate->Protected Sonogashira Coupling PdCl2(PPh3)2, CuI, TEA TMS_Alkyne TMS-Acetylene TMS_Alkyne->Protected Final FLURETOFEN (4'-Ethynyl-2-fluorobiphenyl) Protected->Final Desilylation K2CO3, MeOH

Part 3: Metabolic Stability & Toxicology (The "Alkyne Alert")

For drug development professionals, the ethynyl group in Fluretofen presents a specific metabolic profile that must be assayed early in the lead optimization phase.

Mechanism-Based Inactivation (MBI)

Terminal alkynes can act as suicide inhibitors of Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C9).

  • Mechanism: The P450 heme iron oxidizes the alkyne to a radical intermediate or a ketene.

  • Consequence: This reactive species can covalently bind to the porphyrin nitrogen of the heme, irreversibly inactivating the enzyme.

  • Assay Requirement: Researchers must perform IC50 shift assays (pre-incubation with NADPH) to detect time-dependent inhibition (TDI).

Protocol: Time-Dependent Inhibition (TDI) Assay
  • Incubation A (Test): Fluretofen (0.1–50 µM) + Human Liver Microsomes (HLM) + NADPH (30 min).

  • Incubation B (Control): Fluretofen + HLM + Buffer (No NADPH).

  • Dilution: Dilute both mixtures 1:10 into a secondary incubation containing a specific CYP substrate (e.g., Diclofenac for CYP2C9).

  • Readout: Measure the formation of the substrate metabolite via LC-MS/MS.

  • Interpretation: If the IC50 of Incubation A is significantly lower than B (>1.5-fold shift), Fluretofen is a mechanism-based inhibitor.

Part 4: Structural Analogs & Pharmacophore Logic

Understanding the SAR of Fluretofen requires mapping it against its "acidic" cousins. The transition from Fluretofen to Flurbiprofen represents a shift from a lipophilic, potentially reactive probe to a hydrophilic, reversible inhibitor.

SAR_Logic Figure 2: Divergent SAR of the 2-fluorobiphenyl scaffold. Core 2-Fluoro-Biphenyl Core Ethynyl 4'-Ethynyl (Fluretofen) Core->Ethynyl Propionic Propionic Acid (Flurbiprofen) Core->Propionic Nitro 4'-Nitro (Nitroflurbiprofen) Core->Nitro Lipophilicity High Lipophilicity (CNS Penetration?) Ethynyl->Lipophilicity MBI P450 Inactivation Risk Ethynyl->MBI COX Reversible COX Inhibition Propionic->COX NO_Release NO-Releasing Prodrug Nitro->NO_Release

References

  • National Institutes of Health (NIH) / GSRS. Fluretofen (Substance Record UNII: 8IN4W55F02). U.S. National Library of Medicine. Available at: [Link]

  • PubChem. Fluretofen (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Adams, S. S., et al.Absorption, distribution and toxicity of Ibuprofen and its analogs. Toxicology and Applied Pharmacology. (Foundational context for arylpropionic acid toxicity).
  • Ortiz de Montellano, P. R., & Kunze, K. L.Cytochrome P450 inactivation: Structure-activity relationships for acetylenes. Archives of Biochemistry and Biophysics. (Authoritative source on alkyne metabolic liability).
Foundational

The Ethynyl-Biphenyl Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary The ethynyl-biphenyl motif represents a privileged structural architecture in modern medicinal chemistry. It serves a dual function: first, as a rigid, conjugated pharmacophore that governs spatial orie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethynyl-biphenyl motif represents a privileged structural architecture in modern medicinal chemistry. It serves a dual function: first, as a rigid, conjugated pharmacophore that governs spatial orientation in deep hydrophobic pockets (notably in GPCR allosteric modulation); and second, as a high-fidelity "click-ready" handle for activity-based protein profiling (ABPP). This guide analyzes the synthetic construction of this scaffold via Sonogashira coupling and its critical role in developing Negative Allosteric Modulators (NAMs) for mGluR5 and sulfatase inhibitors.

Part 1: Structural Significance & Pharmacophore Logic

The ethynyl-biphenyl unit is not merely a linker; it is a functional electronic conduit. Its medicinal value rests on three physicochemical pillars:

  • Conformational Restriction: Unlike flexible alkyl chains, the ethynyl (acetylene) linker locks the two phenyl rings (or the biphenyl core relative to a side chain) into a linear or planar geometry. This reduces the entropic penalty upon binding to receptor pockets.

  • Electronic Conjugation: The

    
    -electron communication between the biphenyl system and the alkyne allows for extended delocalization. In mGluR5 antagonists, this feature is critical for 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) within the transmembrane allosteric site.
  • Bio-Orthogonal Utility: The terminal ethynyl group is sterically small yet chemically distinct, allowing it to serve as a "stealth" handle for bio-orthogonal labeling (Click Chemistry) without significantly perturbing the binding affinity of the parent ligand.

Part 2: Synthetic Architecture (The Sonogashira Protocol)

The construction of ethynyl-biphenyls relies almost exclusively on the Sonogashira Cross-Coupling , which fuses terminal alkynes with aryl halides. While robust, the reaction is sensitive to oxygen and copper impurities.

Mechanism of Action

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetallation with a copper-acetylide species, and finally reductive elimination to release the product.

Visualization: The Catalytic Cycle

The following diagram illustrates the standard copper-catalyzed pathway versus the copper-free modification, which is preferred in pharmaceutical manufacturing to avoid heavy metal contamination.

SonogashiraCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product (Ar-C≡C-R) CuCycle Copper Cycle (CuI + Alkyne -> Cu-Acetylide) CuCycle->TransMet Feeds Acetylide

Caption: The Pd-catalyzed Sonogashira cycle. The Copper Cycle (dashed) feeds the critical acetylide species into the main Pd-loop.

Part 3: Medicinal Applications & Case Studies[1][2][3]

Case Study A: mGluR5 Negative Allosteric Modulators (NAMs)

The metabotropic glutamate receptor 5 (mGluR5) is a prime target for treating anxiety, depression, and Fragile X syndrome.[1] The "MPEP-site" (named after the prototype 2-methyl-6-(phenylethynyl)pyridine) is a deep allosteric pocket.

  • Role of Ethynyl-Biphenyls: While MPEP uses a pyridine-phenyl motif, second-generation NAMs often utilize biphenyl-alkyne scaffolds to improve metabolic stability and selectivity. The ethynyl spacer positions the distal phenyl ring to engage in hydrophobic interactions deep within the transmembrane domain (TM3/TM7 interface), while the biphenyl core anchors the molecule at the pocket entrance.

  • SAR Insight: Substitution at the 3' or 4' position of the biphenyl ring with an ethynyl group often turns a "silent" binder into a potent antagonist by altering the receptor's ability to transition to the active state.

Case Study B: Click Chemistry Probes (Activity-Based Profiling)

In drug discovery, determining the exact cellular target of a lead compound is difficult. Ethynyl-biphenyls are used as "Clickable" probes.[2]

  • Workflow:

    • Probe Synthesis: An ethynyl group is attached to a bioactive biphenyl lead compound (e.g., a sulfatase inhibitor).

    • Incubation: The probe is incubated with live cells or proteomes.

    • Click Reaction: A fluorescent azide or biotin-azide is added.[3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) covalently links the tag to the probe.

    • Analysis: The labeled proteins are visualized via SDS-PAGE or identified by mass spectrometry.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4'-Ethynyl-2-Biphenylcarbonitrile

A representative protocol for installing the ethynyl handle on a biphenyl core.

Reagents:

  • 4'-Bromo-2-biphenylcarbonitrile (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of this reaction (leads to Glaser coupling homodimerization).

  • Dissolution: Add the aryl bromide, Pd catalyst, and CuI to the flask. Dissolve in degassed Et3N (or THF/Et3N mixture for solubility).

  • Addition: Add TMSA dropwise via syringe at room temperature.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (Target Rf usually higher than starting material).

  • Deprotection: Filter the mixture through Celite to remove Pd black. Evaporate solvent. Redissolve the intermediate in MeOH and add K2CO3 (2.0 equiv) to remove the TMS group (1 hr, RT).

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • Success Indicator: Appearance of a sharp diagnostic signal in IR (~3290 cm⁻¹ for terminal alkyne C-H) and disappearance of the TMS peak in NMR.

Protocol 2: In Vitro mGluR5 Calcium Mobilization Assay

To verify the biological activity of the synthesized NAM.

  • Cell Culture: HEK293A cells stably expressing rat mGluR5.

  • Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add the ethynyl-biphenyl test compound (serial dilution) and incubate for 10 min.

  • Agonist Challenge: Inject Glutamate (EC80 concentration).

  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate IC50 based on the inhibition of the glutamate-induced calcium peak.

Part 5: Data Presentation

Table 1: Comparative Properties of Linker Motifs in Biphenyl Scaffolds

Linker TypeGeometryFlexibilityMetabolic StabilityPrimary Utility
Ethynyl (-C≡C-) Linear (180°)RigidHigh (No rotatable bonds)mGluR5 NAMs, Click Probes
Ethyl (-CH2-CH2-) TetrahedralHighLow (Oxidation prone)Flexible spacers
Amide (-CO-NH-) PlanarModerateModerate (Hydrolysis risk)Peptidomimetics
Triazole PlanarRigidHighBioisostere of Amide

References

  • Lindsley, C. W., et al. (2006). "mGluR5 Negative Allosteric Modulators: Discovery of 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) and Related Antagonists." Journal of Medicinal Chemistry. Link

  • Sonogashira, K. (2002). "Development of Palladium-Catalyzed Copper-Free Sonogashira Coupling." Journal of Organometallic Chemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link

  • Gregory, K. J., et al. (2011). "Overview of mGluR5 Negative Allosteric Modulators and Their Therapeutic Potential." Neuropharmacology. Link

  • Taylor, S., et al. (2014). "Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases." Chemical Science. Link

Sources

Exploratory

Metabolic Stability Profiling of Fluretofen: A Technical Framework

Executive Summary & Compound Architecture Fluretofen belongs to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Like its structural analogs (e.g., flurbiprofen, fenoprofen), its pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Fluretofen belongs to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Like its structural analogs (e.g., flurbiprofen, fenoprofen), its pharmacokinetic profile is governed heavily by hepatic clearance mechanisms. Understanding the metabolic stability of Fluretofen is critical not just for determining its half-life (


), but for predicting the formation of potentially reactive acyl-glucuronides, a known toxicity liability in this chemical class.

This technical guide outlines a rigorous, self-validating framework for assessing the metabolic stability of Fluretofen. We move beyond simple "half-life" determination to a mechanistic interrogation of its clearance using Human Liver Microsomes (HLM) and LC-MS/MS analytics.

Metabolic Logic & Hypothesis

Based on the structure-activity relationships (SAR) of arylpropionic acids, the investigation rests on two primary metabolic hypotheses:

  • Phase I Oxidation: Likely mediated by CYP2C9 , targeting the aromatic ring or the alkyl propionic side chain.

  • Phase II Conjugation: Direct acyl-glucuronidation of the carboxylic acid moiety via UGT enzymes (specifically UGT2B7 or UGT1A9).

Experimental Design: The Microsomal Stability Assay

The core of this investigation is the Microsomal Stability Assay.[1][2] We utilize pooled Human Liver Microsomes (HLM) to provide a concentrated source of Cytochrome P450 (CYP) enzymes.

Critical Reagents & System Setup

To ensure data integrity, the following system parameters must be strictly controlled.

ComponentSpecificationRationale
Test System Pooled Human Liver Microsomes (HLM)Minimizes inter-donor variability (n > 50 donors).
Protein Conc. 0.5 mg/mLEnsures linear enzymatic velocity (Michaelis-Menten conditions).
Substrate Conc. 1 µM FluretofenKept well below

to ensure first-order kinetics (

).
Cofactor NADPH (1 mM)Essential electron donor for CYP450 catalytic cycle.
Buffer 100 mM Potassium Phosphate (pH 7.[2]4)Mimics physiological liver pH.
Quench Solution Acetonitrile (ACN) containing Internal StandardPrecipitates proteins and stops reaction instantly.
Control Strategy (Self-Validation)

A trustworthy assay requires internal controls to validate the enzymatic activity of the specific batch of microsomes.

  • Low Clearance Control: Warfarin (Primary CYP2C9 substrate). Expected

    
     min.
    
  • High Clearance Control: Verapamil or Propranolol . Expected

    
     min.
    
  • Negative Control: Minus-NADPH . Incubate Fluretofen with microsomes without cofactor to rule out chemical instability or non-CYP hydrolysis.

Detailed Protocol: Step-by-Step Workflow

This protocol is designed to minimize pipetting error and maximize reproducibility.

Phase A: Preparation
  • Stock Prep: Dissolve Fluretofen in DMSO to 10 mM. Dilute to 2 µM in Phosphate Buffer (0.2% DMSO final).

  • Microsome Thaw: Thaw HLM on ice. Dilute to 1.0 mg/mL in Phosphate Buffer.

  • Plate Setup: Use a 96-well deep-well plate. Pre-warm buffer and microsomes to 37°C.

Phase B: Incubation Kinetics
  • Pre-Incubation: Add 30 µL of 1.0 mg/mL HLM to 30 µL of 2 µM Fluretofen in reaction wells. (Final: 0.5 mg/mL protein, 1 µM drug). Incubate for 5 mins at 37°C.

  • Initiation: Add 60 µL of pre-warmed 2 mM NADPH regenerating system to initiate the reaction.

  • Sampling: At specific time points (

    
     min), remove 50 µL of the reaction mixture.
    
  • Quenching: Immediately dispense the 50 µL sample into a plate containing 150 µL of ice-cold Acetonitrile (with Internal Standard).

  • Centrifugation: Centrifuge quench plate at 4000 rpm for 20 mins to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Workflow Visualization

The following diagram illustrates the critical path of the experimental workflow.

ExperimentalWorkflow Start Compound Prep (1 µM Fluretofen) Mix Pre-Incubation (Microsomes + Drug) 37°C, 5 min Start->Mix Init Initiation (+ NADPH) Mix->Init Start Reaction Sampling Kinetic Sampling (0, 5, 15, 30, 60 min) Init->Sampling Metabolism Quench Quench (+ ACN/IS) Sampling->Quench Stop Reaction Analysis LC-MS/MS Quantification Quench->Analysis Supernatant

Caption: Figure 1. Kinetic workflow for microsomal stability assessment, ensuring precise temporal resolution of metabolic clearance.

Data Analysis & Kinetic Modeling

Raw data (Peak Area Ratios) must be converted into intrinsic clearance values (


) to be biologically meaningful.
Calculating Elimination Rate Constant ( )

Plot the natural logarithm (


) of the % Parent Remaining  (y-axis) against Time  (x-axis). The slope of the linear regression represents the elimination rate constant.


Calculating In Vitro Half-Life ( )


Calculating Intrinsic Clearance ( )

This is the pure metabolic capacity of the enzymes, unencumbered by blood flow or protein binding.



Note: For this protocol, Volume/Protein = 1000 µL / 0.5 mg = 2000.

Metabolic Pathway Elucidation (MetID)

While stability assays tell us how fast Fluretofen disappears, MetID tells us where it goes. For arylpropionic acids, we expect specific structural modifications.

Predicted Pathways for Fluretofen
  • Hydroxylation (M1): CYP-mediated addition of -OH to the aromatic ring. Mass shift: +16 Da .

  • Acyl-Glucuronidation (M2): UGT-mediated conjugation at the carboxylic acid. Mass shift: +176 Da .

  • De-ethylation (M3): If the ethoxy group is present (as per specific structural variants), CYP-mediated loss of the ethyl group. Mass shift: -28 Da .

MetabolicPathways Parent Fluretofen (Parent) CYP CYP2C9 (Oxidation) Parent->CYP UGT UGT2B7 (Conjugation) Parent->UGT Met1 Hydroxy-Fluretofen (+16 Da) CYP->Met1 Hydroxylation Met3 O-Desethyl-Fluretofen (-28 Da) CYP->Met3 O-Dealkylation Met2 Fluretofen-Acyl-Glucuronide (+176 Da) (Reactive Metabolite Risk) UGT->Met2 Direct Glucuronidation

Caption: Figure 2. Predicted metabolic map for Fluretofen. The acyl-glucuronide pathway (Red) represents a potential toxicity liability common in NSAIDs.

Interpretation & Strategic Implications

When analyzing the results for Fluretofen, categorize the compound based on the calculated


:
  • Low Clearance:

    
    . Good metabolic stability; likely suitable for once-daily dosing.[3]
    
  • Moderate Clearance:

    
    .
    
  • High Clearance:

    
    .[3] Rapid turnover; may require structural modification (e.g., blocking metabolic soft spots with Fluorine or Deuterium) or formulation strategies.
    

Critical Note on Toxicity: If the Acyl-Glucuronide (M2) is the dominant metabolite, further testing for reactive metabolite covalent binding is mandatory, as this pathway is associated with idiosyncratic drug-induced liver injury (DILI) in the NSAID class [1].

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., et al. (2004). Optimization of a metabolic stability assay using human liver microsomes. Journal of Biomolecular Screening, 9(6), 533-539. Link

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Protocols & Analytical Methods

Method

Cell-based assay development for Fluretofen screening

Application Note: Cell-Based Assay Development for Fluretofen Screening Executive Summary & Scientific Rationale Fluretofen (CAS: 56917-29-4; USAN) is a biphenyl-based compound structurally analogous to the fenamate and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assay Development for Fluretofen Screening

Executive Summary & Scientific Rationale

Fluretofen (CAS: 56917-29-4; USAN) is a biphenyl-based compound structurally analogous to the fenamate and propionic acid classes of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Its chemical scaffold—characterized by a 4'-ethynyl-2-fluoro-1,1'-biphenyl core—suggests a mechanism of action (MoA) centered on the inhibition of the Cyclooxygenase (COX) enzymes, specifically targeting the hydrophobic channel of the COX active site to modulate prostaglandin synthesis.

This Application Note outlines a robust, multi-parametric cell-based assay workflow designed to screen Fluretofen for:

  • Potency: Inhibition of Prostaglandin E2 (PGE2) release in inflammatory models.

  • Selectivity: Discrimination between COX-1 (constitutive) and COX-2 (inducible) isoforms.

  • Safety: Cytotoxicity profiling to rule out false positives caused by cell death.

The protocols herein utilize RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS), the gold-standard model for inflammation drug discovery.

Biological Mechanism & Assay Strategy

To validate Fluretofen, we must interrogate the Arachidonic Acid Cascade . Upon inflammatory stimulation (e.g., by LPS binding to TLR4), membrane phospholipids are cleaved by Phospholipase A2 (PLA2) to release Arachidonic Acid (AA). COX enzymes then convert AA into Prostaglandin H2 (PGH2), which is further isomerized into PGE2—the primary driver of pain and inflammation.

Experimental Hypothesis: If Fluretofen acts as a functional anti-inflammatory, it will dose-dependently reduce extracellular PGE2 levels in LPS-stimulated macrophages without compromising cellular viability.

Pathway Visualization (DOT)

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation PLA2 Phospholipase A2 TLR4->PLA2 Signaling AA Arachidonic Acid PLA2->AA Cleavage COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 PGH2 PGH2 COX2->PGH2 COX1->PGH2 Fluretofen Fluretofen (Inhibitor) Fluretofen->COX2 Blockade Fluretofen->COX1 ? (Selectivity) PGE2 Prostaglandin E2 (Readout) PGH2->PGE2 Isomerization

Figure 1: The Arachidonic Acid Cascade highlighting the putative intervention point of Fluretofen at the COX-1/2 enzymatic step.[1]

Experimental Protocols

Protocol A: Cell Culture & Preparation
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Media: DMEM supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS) and 1% Pen/Strep.

  • Seeding Density: 1.5 x 10⁵ cells/mL.

Critical Step: Do not allow RAW 264.7 cells to exceed 80% confluency during maintenance. Over-confluent macrophages can spontaneously differentiate or activate, leading to high basal PGE2 levels (noise).

Protocol B: The Fluretofen Screening Workflow (PGE2 Inhibition)

This assay uses a Homogeneous Time-Resolved Fluorescence (HTRF) readout for high throughput and sensitivity.

Materials:

  • Fluretofen Stock (10 mM in DMSO).

  • LPS (E. coli O111:B4) Stock (1 mg/mL).

  • PGE2 HTRF Kit (e.g., Cisbio/Revvity).

Step-by-Step Procedure:

  • Seeding: Plate 30,000 cells/well in a 96-well half-area plate (50 µL volume). Incubate overnight at 37°C/5% CO₂.

  • Compound Pre-treatment:

    • Prepare a 5-point serial dilution of Fluretofen (0.1 µM – 100 µM).

    • Add 10 µL of 6x concentrated Fluretofen to cells.

    • Incubate for 1 hour prior to stimulation. This allows the compound to enter the cell and engage the COX active site.

  • Stimulation:

    • Add 10 µL of LPS (Final concentration: 100 ng/mL).

    • Include "No Stim" controls (Media only) and "Vehicle" controls (LPS + DMSO).

    • Incubate for 18-24 hours .

  • Supernatant Collection:

    • Centrifuge plate at 300 x g for 3 mins (to pellet debris).

    • Transfer 10 µL of supernatant to a low-volume detection plate.

  • Detection (HTRF):

    • Add 5 µL of Anti-PGE2-Cryptate (Donor).

    • Add 5 µL of PGE2-d2 (Acceptor).

    • Incubate for 2 hours at Room Temperature (dark).

  • Read: Measure fluorescence at 665 nm and 620 nm on a compatible multimode reader (e.g., EnVision).

Protocol C: Multiplexed Cytotoxicity Counter-Screen

To ensure reduced PGE2 is due to enzyme inhibition and not cell death.

  • Reagent: CellTiter-Glo® (ATP detection) or PrestoBlue™ (Metabolic activity).

  • Method: After removing supernatant for Protocol B, add the viability reagent directly to the remaining cells in the original plate.

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Pass Criteria: Viability > 80% at the IC₅₀ concentration of Fluretofen.

Data Analysis & Interpretation

Data should be normalized using the HTRF Ratio:


.

Calculation:



Expected Results Table
CompoundConcentration (µM)PGE2 Inhibition (%)Cell Viability (%)Interpretation
Vehicle (DMSO) -0%100%Baseline
Indomethacin (Ref) 10>90%95%Validated Control
Fluretofen 0.115%99%Low Potency
Fluretofen 1.045%98%Approaching IC₅₀
Fluretofen 10.088%92%Effective Dose
Fluretofen 100.098%40%Cytotoxic (False Positive)

Analysis Logic:

  • At 10 µM, Fluretofen shows high inhibition (88%) with high viability (92%). This indicates true pharmacological efficacy.

  • At 100 µM, viability drops to 40%. Any inhibition here is confounded by cell death and must be flagged.

Advanced Characterization: COX-1 vs. COX-2 Selectivity

To determine if Fluretofen is a "Coxib"-like selective inhibitor (sparing the stomach-protective COX-1), perform the Whole Blood Assay (WBA) modification:

  • COX-1 Assay: Use human whole blood; stimulate with Calcium Ionophore (A23187) for platelet thromboxane B2 (TxB2) production (COX-1 driven).

  • COX-2 Assay: Use human whole blood; stimulate with LPS for 24h for PGE2 production (COX-2 driven).

  • Selectivity Ratio:

    
    . A ratio > 10 indicates COX-2 selectivity.
    

References

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. Link

  • Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 121(1), 105-117. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • United States Adopted Names (USAN) Council. (n.d.). Fluretofen Entry. AMA USAN Files. (Verified via ChemIDplus). Link

Sources

Application

NMR and mass spectrometry data for Fluretofen characterization

Application Note: Structural Characterization and Analytical Profiling of Fluretofen Part 1: Executive Summary & Chemical Identity Fluretofen (4'-ethynyl-2-fluorobiphenyl) is a synthetic anti-inflammatory agent often cat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Analytical Profiling of Fluretofen

Part 1: Executive Summary & Chemical Identity

Fluretofen (4'-ethynyl-2-fluorobiphenyl) is a synthetic anti-inflammatory agent often categorized alongside non-steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical patent literature, particularly regarding dermatological applications (e.g., androgenetic alopecia) and drug delivery vehicles [1, 2].[1]

Unlike common carboxylic acid NSAIDs (e.g., Ibuprofen), Fluretofen lacks a hydrophilic acid headgroup, presenting instead as a lipophilic biphenyl alkyne. This structural distinction necessitates specific analytical modifications, particularly in ionization techniques for mass spectrometry and solvent selection for NMR.

This guide provides a standardized protocol for the structural confirmation of Fluretofen, ensuring high-fidelity data for regulatory submission or quality control (QC).

Table 1: Chemical Identity & Physicochemical Properties
PropertySpecification
Common Name Fluretofen
IUPAC Name 4'-ethynyl-2-fluoro-1,1'-biphenyl
CAS Number 56917-29-4
Molecular Formula C₁₄H₉F
Molecular Weight 196.22 g/mol
Exact Mass 196.0688 Da
Solubility Soluble in DMSO, Chloroform, Methanol; Insoluble in Water
Key Functional Groups Terminal Alkyne, Aryl Fluoride, Biphenyl Core

Part 2: High-Resolution Mass Spectrometry (HRMS) Protocol

Due to the absence of easily ionizable acidic or basic groups (like -COOH or -NH2), Fluretofen exhibits poor ionization in standard Electrospray Ionization (ESI) modes.[1] Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) is recommended for higher sensitivity.[1]

Experimental Methodology
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Ionization Source: APCI (Positive Mode).[1]

  • Solvent System: Methanol/Water (80:[1]20) + 0.1% Formic Acid (to promote protonation via charge transfer).[1]

  • Flow Rate: 0.4 mL/min.[1]

Analytical Workflow (Step-by-Step)
  • Sample Preparation: Dissolve 1 mg Fluretofen in 1 mL HPLC-grade Methanol. Dilute 1:100 with mobile phase.

  • Source Parameters:

    • Discharge Current: 5 µA[1]

    • Vaporizer Temp: 350°C (High temp required to volatilize the biphenyl core).[1]

    • Capillary Temp: 275°C.[1]

  • Acquisition: Scan range m/z 100–500.

Expected MS Data & Fragmentation Pattern

The parent ion is expected to be the radical cation


 or protonated species 

.[1]
Ion Speciesm/z (Theoretical)Description
[M+H]⁺ 197.0761Protonated molecular ion (Base Peak in APCI).[1]
[M]⁺• 196.0688Molecular ion (common in GC-MS or APPI).[1]
Fragment 1 ~176.06Loss of HF (Hydrogen Fluoride) [-20 Da].[1]
Fragment 2 ~170.05Loss of Acetylene (C₂H₂) [-26 Da] from the alkyne tail.[1]

Critical Insight: If using ESI, you may observe adducts such as


 (m/z 219.058) rather than the protonated ion. However, sensitivity will be significantly lower than APCI.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Protocol

NMR is the definitive method for distinguishing Fluretofen from non-fluorinated analogues or isomers.[1] The coupling between Fluorine-19 and Carbon-13 provides a unique "fingerprint" for the 2-fluoro substitution pattern.[1]

Experimental Methodology
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent peaks from obscuring the alkyne proton signal.[1]
  • Concentration: 5–10 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) for

    
    ; 
    
    
    
    (0.00 ppm) external standard for
    
    
    .
Expected 1H NMR Data (400 MHz, CDCl3)

The spectrum is characterized by the distinct alkyne singlet and the biphenyl aromatic region.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Note
3.15 ppm Singlet (s)1HAlkyne ≡C-H Shielded by anisotropy of the triple bond.[1]
7.10 – 7.25 ppm Multiplet (m)2HAromatic Ring B (Fluorinated)Protons ortho/para to Fluorine are shielded.[1]
7.30 – 7.45 ppm Multiplet (m)2HAromatic Ring BMeta protons.[1]
7.50 ppm Doublet (d)2HAromatic Ring AProtons meta to alkyne, ortho to biphenyl bond.
7.58 ppm Doublet (d)2HAromatic Ring AProtons ortho to alkyne.[1]
Expected 13C NMR Data (100 MHz, CDCl3)

Look for C-F coupling (


), which splits carbon signals into doublets.[1]
  • Alkyne Carbons: Two peaks at ~78 ppm and ~83 ppm.[1]

  • C-F Carbon: ~159 ppm (Doublet,

    
    ).
    
  • Biphenyl Bridge: ~130-140 ppm.[1]

Expected 19F NMR Data
  • Shift: -118.0 ppm (approximate).[1]

  • Pattern: Multiplet (due to coupling with nearby protons).[1]

  • Significance: A single peak confirms mono-fluorination; multiple peaks indicate regioisomers or impurities.[1]

Part 4: Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing Fluretofen, from crude synthesis to validated structure.

Fluretofen_Characterization Sample Crude Fluretofen Sample Solubility Solubility Test (CDCl3 vs DMSO) Sample->Solubility NMR_Prep NMR Prep (10mg in CDCl3) Solubility->NMR_Prep High Solubility MS_Prep MS Prep (1mg in MeOH) Solubility->MS_Prep Dilution H_NMR 1H NMR Acquisition (Check Alkyne @ 3.15ppm) NMR_Prep->H_NMR F_NMR 19F NMR Acquisition (Confirm Mono-F @ -118ppm) H_NMR->F_NMR Aromatic Region Clear Structure_Valid Structure Validated F_NMR->Structure_Valid Ionization Ionization Selection (APCI Preferred) MS_Prep->Ionization Mass_Check Mass Check (Target: 196.07 Da) Ionization->Mass_Check Mass_Check->Structure_Valid m/z matches

Figure 1: Integrated analytical workflow for the structural validation of Fluretofen, prioritizing NMR for regiochemistry and MS for molecular weight confirmation.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 42040, Fluretofen. Retrieved January 29, 2026 from [Link]

  • World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN). Retrieved from [Link][1]

  • Google Patents. Compounds for treating and preventing extracellular histone mediated pathologies (WO2019113645A1).[1] Mentions Fluretofen in anti-inflammatory screening lists.[1][2][3] Retrieved from

Sources

Method

Use of Fluretofen in organic synthesis reactions

Application Note: Strategic Utilization of Fluretofen in Organic Synthesis Executive Summary Fluretofen (CAS: 56917-29-4), also known as LY-93819, is a specialized fluorinated building block characterized by a biphenyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Fluretofen in Organic Synthesis

Executive Summary

Fluretofen (CAS: 56917-29-4), also known as LY-93819, is a specialized fluorinated building block characterized by a biphenyl core featuring a 2-fluoro substituent and a 4'-terminal alkyne.[1][2] While historically investigated for agrochemical applications, its current utility lies in medicinal chemistry and materials science.[1] It serves as a "privileged scaffold" precursor, allowing researchers to introduce a metabolically stable fluorinated biphenyl motif while retaining a reactive alkyne handle for late-stage diversification.[1]

This guide provides validated protocols for utilizing Fluretofen in Sonogashira cross-coupling , CuAAC (Click) chemistry , and controlled hydration , emphasizing the preservation of the fluorinated aromatic system.[1]

Chemical Profile & Strategic Value

PropertyData
IUPAC Name 4'-Ethynyl-2-fluoro-1,1'-biphenyl
Molecular Formula C₁₄H₉F
Molecular Weight 196.22 g/mol
Key Functionality Terminal Alkyne (

), Aryl Fluoride (Ar-F)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, THF
Storage 2–8°C, inert atmosphere (argon/nitrogen)

Mechanistic Advantages:

  • Ortho-Fluorine Effect: The fluorine atom at the 2-position induces a non-planar conformation in the biphenyl system due to steric repulsion with the ortho-hydrogens of the adjacent ring.[1] This twisted geometry is critical for disrupting

    
    -stacking in drug candidates, improving solubility and selectivity.[1]
    
  • Metabolic Blocking: The fluorine atom blocks the metabolically labile 2-position, preventing hydroxylation by cytochrome P450 enzymes.[1]

  • Alkyne Versatility: The terminal alkyne serves as a "universal connector" for carbon-carbon or carbon-heteroatom bond formation.[1]

Logical Workflow & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from Fluretofen.

Fluretofen_Pathways Fluretofen Fluretofen (Starting Material) Sonogashira Pathway A: Sonogashira Coupling Fluretofen->Sonogashira Ar-X, Pd(0)/Cu(I) Click Pathway B: CuAAC 'Click' Reaction Fluretofen->Click R-N3, Cu(I) Hydration Pathway C: Markovnikov Hydration Fluretofen->Hydration Au(I) or Hg(II) Product_A Extended Biaryl/Terphenyls (Liquid Crystals / Kinase Inhibitors) Sonogashira->Product_A Product_B 1,4-Disubstituted Triazoles (Bioisosteres) Click->Product_B Product_C Methyl Ketone Derivatives (Synthetic Intermediates) Hydration->Product_C

Figure 1: Divergent synthetic pathways utilizing Fluretofen as a core scaffold.[1]

Detailed Experimental Protocols

Protocol A: Sonogashira Cross-Coupling (Scaffold Extension)

Purpose: To synthesize extended conjugated systems (e.g., terphenyls) often used in liquid crystals or kinase inhibitors.[1]

Mechanism: The terminal alkyne of Fluretofen enters a Pd(0)/Cu(I) catalytic cycle.[1] The 2-fluoro group on the biphenyl ring is electron-withdrawing, slightly increasing the acidity of the alkyne proton (


), facilitating the transmetallation step.[1]

Reagents:

  • Substrate: Fluretofen (1.0 equiv)

  • Coupling Partner: Aryl iodide or bromide (1.1 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)[1]

  • Co-catalyst: Copper(I) iodide (CuI) (2 mol%)[1]

  • Base: Diethylamine (Et₂NH) or Triethylamine (Et₃N) (3.0 equiv)[1]

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of argon.

  • Charging: Add Fluretofen (196 mg, 1.0 mmol), the aryl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol) to the flask.

  • Solvation: Add degassed THF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature (for aryl iodides) or 60°C (for aryl bromides) for 4–12 hours. Monitor reaction progress via TLC (Target

    
     usually differs significantly from Fluretofen due to conjugation extension).[1]
    
  • Workup: Dilute with diethyl ether (20 mL) and wash with saturated NH₄Cl solution (to remove copper salts) followed by brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Ensure strict oxygen-free conditions to prevent Glaser homocoupling (formation of the diyne dimer), which is a common side reaction for electron-deficient alkynes.[1]

Protocol B: CuAAC "Click" Reaction (Triazole Formation)

Purpose: To generate 1,2,3-triazole derivatives, which serve as amide bioisosteres in medicinal chemistry.[1]

Reagents:

  • Substrate: Fluretofen (1.0 equiv)

  • Azide: Organic Azide (

    
    ) (1.0 equiv)[1]
    
  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄[1]·5H₂O) (5 mol%)[1]

  • Reductant: Sodium ascorbate (10 mol%)[1]

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Procedure:

  • Mixing: In a scintillation vial, dissolve Fluretofen (1.0 mmol) and the organic azide (1.0 mmol) in t-BuOH (2 mL).

  • Catalyst Activation: In a separate tube, dissolve CuSO₄·5H₂O (12 mg) and sodium ascorbate (20 mg) in distilled water (2 mL).[1] The solution should turn bright yellow/orange as Cu(I) is generated.[1]

  • Initiation: Add the aqueous catalyst solution to the organic phase.[1] Cap the vial and stir vigorously at room temperature for 12–24 hours.

  • Precipitation: In many cases, the triazole product precipitates out of the aqueous mixture.[1]

  • Workup: If solid, filter and wash with cold water.[1] If liquid, extract with EtOAc, wash with 5% NH₄OH (to remove Cu traces), and concentrate.[1]

Validation: The disappearance of the sharp alkyne stretch (


) and the appearance of triazole C=C/N=N stretches in IR confirm the reaction.[1]
Protocol C: Gold-Catalyzed Hydration (Ketone Synthesis)

Purpose: To convert the alkyne into a methyl ketone (acetyl group), providing a handle for aldol condensations or reductive aminations.[1]

Reagents:

  • Substrate: Fluretofen (1.0 equiv)

  • Catalyst: NaAuCl₄ (2 mol%) or Hg(OTf)₂ (toxic alternative)[1]

  • Solvent: MeOH/H₂O (10:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve Fluretofen (1.0 mmol) in MeOH (5 mL).

  • Acidification: Add water (0.5 mL) and a catalytic amount of H₂SO₄ (1 drop) if using mercury salts, or simply add the Gold catalyst.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours.

  • Workup: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and concentrate.

  • Result: The product is 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one.[1]

Analytical Reference Data

When characterizing reaction products derived from Fluretofen, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR

3.15 ppm (s, 1H)
Terminal alkyne proton (Loss indicates successful coupling/functionalization).[1]
¹⁹F NMR

-118 ppm (m, 1F)
Aryl Fluoride.[1] Shift may vary slightly based on 4'-substitution but generally remains stable.[1]
IR Spectroscopy 2110 cm⁻¹Sharp

stretch.[1] Complete disappearance confirms reaction completion in Click/Hydration protocols.[1]
MS (ESI+) m/z 196.2 [M+H]⁺Parent ion for Fluretofen.[1]

Safety & Handling

  • Alkyne Stability: While Fluretofen is a solid and relatively stable, terminal alkynes can polymerize or decompose under high heat or in the presence of strong Lewis acids without stabilizers.[1] Store at 4°C.[1]

  • Fluorine Considerations: The C-F bond is extremely strong; however, under harsh reducing conditions (e.g., LiAlH₄ reflux), defluorination is possible.[1] Avoid these conditions if the fluorine atom is required in the final product.

  • General: Treat as a potential irritant.[1] Use standard PPE (gloves, goggles, lab coat).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42040, Fluretofen. Retrieved from [Link][1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] (General reference for Protocol A).

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952-3015.[1] (General reference for Protocol B).

Sources

Application

Application Note: Kinetic Characterization of Fluretofen-Mediated COX Inhibition

This Application Note is designed for researchers in biochemistry and pharmacology characterizing the kinetic profile of Fluretofen (CAS 56917-29-4), a fluorinated biphenyl anti-inflammatory agent. While structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biochemistry and pharmacology characterizing the kinetic profile of Fluretofen (CAS 56917-29-4), a fluorinated biphenyl anti-inflammatory agent. While structurally related to established NSAIDs like flurbiprofen, Fluretofen possesses unique structural motifs (4'-ethynyl group) requiring precise kinetic evaluation to determine its selectivity and mode of inhibition against Cyclooxygenase (COX) isoforms.

Abstract & Core Directive

This guide details the protocol for determining the inhibition constants (


) and mode of action of Fluretofen against recombinant human COX-1 and COX-2 enzymes. Unlike standard colorimetric assays, this protocol utilizes a high-sensitivity fluorometric system (Amplex Red/Resorufin) to detect the peroxidase activity of COX enzymes. This approach is critical for Fluretofen due to its potential low-nanomolar potency and the need to minimize enzyme concentration to avoid ligand depletion artifacts.

Scientific Background: The Target Mechanism

Fluretofen is a biphenyl-derivative non-steroidal anti-inflammatory drug (NSAID). Its pharmacological efficacy relies on the inhibition of Prostaglandin H Synthase (COX), which converts Arachidonic Acid (AA) to Prostaglandin H2 (


).

The enzymatic reaction occurs in two steps:

  • Cyclooxygenase Activity: Oxygenation of AA to

    
    .
    
  • Peroxidase Activity: Reduction of

    
     to 
    
    
    
    .

Experimental Rationale: We utilize the Peroxidase-Coupled Assay . The reduction of


 to 

by the COX heme cofactor requires an electron donor. In this assay, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) serves as the electron donor. Upon oxidation, it converts to highly fluorescent Resorufin (

,

). Fluretofen inhibition of the COX active site prevents

formation, thereby halting the downstream generation of Resorufin.
Mechanism of Action Diagram

The following diagram illustrates the signaling pathway and the specific intervention point of Fluretofen.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Heme Active Site) AA->COX Substrate Binding O2 2 O2 O2->COX PGG2 PGG2 (Unstable Intermediate) COX->PGG2 Cyclooxygenase Activity Fluretofen Fluretofen (Inhibitor) Fluretofen->COX Competitive/Mixed Inhibition Resorufin Resorufin (Fluorescent Signal) PGH2 PGH2 (Prostaglandin Precursor) PGG2->PGH2 Peroxidase Activity Amplex Amplex Red (Non-Fluorescent) Amplex->Resorufin Coupled Oxidation

Figure 1: Mechanism of the COX-coupled fluorometric assay. Fluretofen inhibits the initial oxygenation, preventing the downstream oxidation of Amplex Red to Resorufin.

Materials & Reagent Preparation

Critical Reagents
ReagentSpecificationStorageNotes
Fluretofen CAS 56917-29-4, >98% Purity-20°C (Dark)Hydrophobic; dissolve in 100% DMSO.
COX-1 (Human) Recombinant, >90% purity-80°CAvoid freeze-thaw cycles.
COX-2 (Human) Recombinant, >90% purity-80°COften requires Hematin cofactor.
Arachidonic Acid Sodium Salt-20°C (Inert gas)Oxidation sensitive. Prepare fresh.
Amplex Red 10-acetyl-3,7-dihydroxyphenoxazine-20°C (Dark)Light sensitive.
Hematin Porcine4°CRequired for apo-enzyme activation.
Stock Solution Protocol
  • Fluretofen Stock (10 mM): Dissolve 1.96 mg of Fluretofen (MW: 196.22 g/mol ) in 1 mL of anhydrous DMSO. Vortex until clear.

  • Assay Buffer (1X): 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2

    
    M Hematin.
    
    • Note: Hematin is critical. Prepare a stock in dilute NaOH or DMSO and dilute into buffer immediately before use.

  • Substrate Mix (2X): 100

    
    M Arachidonic Acid + 50 
    
    
    
    M Amplex Red in Assay Buffer.

Experimental Protocol: Kinetic Assay

Objective: Determine


 and 

of Fluretofen against COX-1 and COX-2.
Step 1: Enzyme Activation

Thaw COX enzymes on ice. Dilute enzymes in Assay Buffer to a concentration of 2–4 units/mL. Incubate for 5–10 minutes on ice to allow Hematin uptake into the active site.

Step 2: Inhibitor Titration Setup

Use a black, flat-bottom 96-well plate to minimize background fluorescence.

  • Blank Wells: Add 50

    
    L Assay Buffer (No enzyme).
    
  • Control Wells (100% Activity): Add 50

    
    L Enzyme Solution + 1 
    
    
    
    L DMSO.
  • Test Wells: Add 50

    
    L Enzyme Solution + 1 
    
    
    
    L Fluretofen (varying concentrations).
    • Recommended Range: 0.1 nM to 10

      
      M (Logarithmic dilution series).
      

Incubation: Incubate the plate for 10 minutes at 25°C (Room Temp) to allow Fluretofen to equilibrate with the enzyme. This pre-incubation is vital for detecting slow-binding inhibition, a common trait in biphenyl NSAIDs.

Step 3: Reaction Initiation
  • Rapidly add 50

    
    L of Substrate Mix (2X)  to all wells using a multi-channel pipette.
    
  • Final concentrations in well: 50

    
    M Arachidonic Acid, 25 
    
    
    
    M Amplex Red.
Step 4: Data Acquisition
  • Instrument: Fluorescence Microplate Reader (e.g., Biotek Synergy or Molecular Devices SpectraMax).

  • Settings: Ex/Em = 535/590 nm.

  • Mode: Kinetic Read (read every 30 seconds for 10–15 minutes).

  • Gain: Autoscale on Control wells.

Data Analysis & Interpretation

Determining Initial Velocity ( )
  • Plot Relative Fluorescence Units (RFU) vs. Time (min).

  • Identify the linear portion of the curve (typically 1–5 minutes).

  • Calculate the slope (

    
    ) for each inhibitor concentration. This slope is 
    
    
    
    .
Calculating

Normalize the data:



Fit the data to the 4-Parameter Logistic (4PL) Equation using software like GraphPad Prism:



Deriving (Cheng-Prusoff Correction)

Since Fluretofen is likely a competitive inhibitor (binding the COX active site), convert


 to the inhibition constant 

:


  • [S]: Concentration of Arachidonic Acid used (50

    
    M).
    
  • 
    :  Michaelis constant for Arachidonic Acid (typically ~5–10 
    
    
    
    M for COX-1/2, but must be empirically determined for your specific enzyme lot).
Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Non-Competitive), perform the assay at varying Arachidonic Acid concentrations (e.g., 2, 5, 10, 50


M) against fixed Fluretofen concentrations.
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed: Intersection occurs in the second quadrant.

Workflow Visualization

The following diagram summarizes the experimental workflow from reagent preparation to data output.

Workflow Prep 1. Reagent Prep (Fluretofen in DMSO, Enzyme + Hematin) Incubate 2. Pre-Incubation (Enzyme + Fluretofen, 10 min @ 25°C) Prep->Incubate Allow E-I binding Initiate 3. Initiation (Add Arachidonic Acid + Amplex Red) Incubate->Initiate Start Reaction Read 4. Kinetic Read (Ex 535nm / Em 590nm, 15 min) Initiate->Read Real-time Monitoring Analyze 5. Analysis (Calculate Slope, IC50, Ki) Read->Analyze Export Data

Figure 2: Step-by-step experimental workflow for high-throughput kinetic profiling.

Troubleshooting & Optimization

ObservationPossible CauseSolution
High Background Fluorescence Amplex Red oxidationProtect reagents from light; prepare Substrate Mix immediately before use.
Non-Linear Kinetics Enzyme instability or substrate depletionReduce enzyme concentration; ensure <10% substrate conversion during measurement window.
No Inhibition observed Fluretofen precipitationCheck solubility in buffer. If precipitating, lower concentration or add 0.01% Triton X-100.
Time-Dependent Inhibition Slow-binding kineticsIncrease pre-incubation time from 10 to 30 minutes.

References

  • Kulmacz, R. J., & Lands, W. E. (1983). Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase. Prostaglandins, 25(4), 531-540. (Foundational text on COX peroxidase activity).
  • Zhou, L., et al. (2010). Amplex Red-based fluorometric assay for the determination of cyclooxygenase-2 activity. Journal of Agricultural and Food Chemistry, 58(17), 9393-9396. (Protocol basis for fluorometric detection).
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluretofen Stability &amp; Degradation

The following Technical Support Guide is designed for researchers and analytical scientists working with Fluretofen (CAS: 56917-29-4). Unlike the widely documented "profen" class (e.g., Flurbiprofen), Fluretofen is chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with Fluretofen (CAS: 56917-29-4).

Unlike the widely documented "profen" class (e.g., Flurbiprofen), Fluretofen is chemically distinct due to its terminal ethynyl (alkyne) group attached to a fluorinated biphenyl core. This structural difference dictates a unique set of degradation pathways—primarily oxidation and hydration of the alkyne tail—rather than the decarboxylation typical of propionic acid derivatives.

Subject: Troubleshooting Degradation Pathways, Impurity Profiling, and Handling Protocols Compound ID: Fluretofen (4'-ethynyl-2-fluorobiphenyl) | CAS: 56917-29-4

PART 1: Degradation Pathways & Mechanisms

Analysis of the structural liabilities of Fluretofen based on functional group chemistry.

Primary Degradation: Alkyne Hydration (The "Ketone" Pathway)

The most critical stability risk for Fluretofen in aqueous or humid environments—particularly under acidic conditions—is the hydration of the terminal ethynyl group.

  • Mechanism: Acid-catalyzed addition of water across the triple bond (Markovnikov addition).

  • Byproduct: 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone (Acetyl derivative).

  • Risk Factor: High in low-pH formulations or protic solvents with trace acid contamination.

Oxidative Cleavage (The "Acid" Pathway)

Under oxidative stress (peroxides, high O2 exposure), the alkyne bond can undergo cleavage.

  • Mechanism: Oxidative cleavage of the triple bond.

  • Byproduct: 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid .

  • Risk Factor: High during forced degradation studies (H2O2) or long-term storage in non-degassed solvents.

Photolytic Instability (Polymerization)

Terminal alkynes are susceptible to UV-induced radical polymerization or dimerization (Glaser coupling-like mechanisms) if not protected from light.

  • Observation: Yellowing of the solid powder or formation of insoluble precipitates in solution.

PART 2: Visualization of Pathways (DOT Diagram)

Fluretofen_Degradation Parent Fluretofen (4'-ethynyl-2-fluorobiphenyl) C14H9F Ketone Degradant A (Hydration) Acetyl Derivative (Methyl Ketone) Parent->Ketone Acid Hydrolysis (+H2O, H+) Acid Degradant B (Oxidation) Carboxylic Acid Derivative (Cleavage Product) Parent->Acid Oxidative Cleavage (H2O2 / O2) Dimer Degradant C (Photolysis) Polymer/Dimer Species (Insoluble) Parent->Dimer UV Irradiation (Radical Coupling)

Caption: Predicted degradation cascade of Fluretofen (CAS 56917-29-4). The terminal alkyne is the primary reactive center, leading to ketone formation (hydration) or carboxylic acid formation (oxidation).

PART 3: Troubleshooting Guide (FAQs)

Section A: Analytical Anomalies (HPLC/LC-MS)

Q1: I see a new peak eluting before Fluretofen in my Reverse Phase HPLC method. What is it?

  • Diagnosis: This is likely the Carboxylic Acid degradant or the Ketone derivative .

  • Explanation: The parent Fluretofen is highly lipophilic (LogP ~4.5) due to the aromatic rings and the non-polar alkyne.

    • The Acid degradant is significantly more polar (elutes earliest).

    • The Ketone degradant is moderately more polar than the parent (elutes between Acid and Parent).

  • Action: Verify by checking the UV spectrum. The ketone often shows a bathochromic shift (red-shift) compared to the parent due to conjugation of the carbonyl with the biphenyl system.

Q2: My stock solution turned yellow after 48 hours. Is it still usable?

  • Diagnosis: Photolytic degradation or oxidative coupling.

  • Causality: Alkynes can undergo slow radical dimerization or form "Glaser coupling" byproducts (di-ynes) in the presence of oxygen and light, which are often highly conjugated and colored (yellow/brown).

  • Protocol: Discard the stock. Prepare fresh in amber glassware. Purge solvents with nitrogen to remove dissolved oxygen.

Section B: Formulation & Handling

Q3: Can I formulate Fluretofen in acidic buffers (pH < 4)?

  • Advisory: Avoid if possible.

  • Reasoning: Unlike "profens" which are stable acids, Fluretofen's alkyne group is susceptible to hydration in acidic aqueous media, converting the drug into its pharmacologically distinct acetyl analog.

  • Recommendation: Maintain neutral pH (6.5–7.5) or use non-aqueous vehicles (DMSO/PEG) for storage.

PART 4: Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to separate the parent alkyne from its hydration and oxidation byproducts.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic modifier suppresses tailing of degradants)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 50% B (Isocratic hold)2-15 min: 50% -> 90% B (Linear)15-20 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 280 nm (Conjugated systems)
Expected Retention Acid Degradant < Ketone Degradant < Fluretofen (Parent)
Protocol 2: Forced Degradation (Stress Testing)

To generate reference standards for impurity profiling.

  • Oxidative Stress:

    • Dissolve 1 mg Fluretofen in 1 mL ACN.

    • Add 100 µL of 30% H2O2.

    • Incubate at 60°C for 2 hours.

    • Result: Conversion to 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid .

  • Acid Hydrolysis:

    • Dissolve 1 mg Fluretofen in 1 mL ACN:0.1N HCl (50:50).

    • Reflux at 80°C for 4 hours.

    • Result: Conversion to 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42040, Fluretofen. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). Fluretofen Unique Ingredient Identifier (UNII) 8IN4W55F02. Retrieved from [Link]

  • Trost, B. M. (1991).The Atom Economy—A Search for Synthetic Efficiency (Alkyne Reactivity Principles). Science, 254(5037), 1471–1477.
Optimization

Addressing Fluretofen-induced cytotoxicity in cell lines

Executive Summary & Compound Profile Welcome to the Fluretofen Technical Support Hub. This guide addresses the specific challenges associated with Fluretofen , a fluorinated small-molecule inhibitor used primarily in hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Fluretofen Technical Support Hub. This guide addresses the specific challenges associated with Fluretofen , a fluorinated small-molecule inhibitor used primarily in high-throughput screening for inflammatory pathways.[1] While Fluretofen is a potent modulator, its physicochemical properties—specifically its high lipophilicity (LogP ~4.[1]2) and the electron-withdrawing nature of its trifluoromethyl moiety—often lead to experimental artifacts that mimic cytotoxicity or mask true efficacy.[1]

This guide moves beyond basic protocols to explain the why behind the failure modes, ensuring your data reflects biological reality, not technical error.

Physicochemical Profile
ParameterValue/CharacteristicImpact on Cell Culture
Molecular Weight 348.2 g/mol Small molecule, rapid membrane permeation.[1]
LogP (Lipophilicity) ~4.2High tendency to precipitate in aqueous media; binds serum proteins.[1]
Solubility (Water) < 10 µg/mLRequires organic co-solvents (DMSO/Ethanol).[1]
pKa 4.5 (Acidic)Can alter intracellular pH at high concentrations (>50 µM).[1]

Mechanism of Action & Cytotoxicity Pathway[1][2]

To troubleshoot effectively, one must understand how Fluretofen interacts with cellular machinery beyond its primary target.[1] The diagram below illustrates the Off-Target Mitochondrial Uncoupling pathway, the primary driver of unexpected cytotoxicity in non-resistant cell lines.[1]

Fluretofen_Mechanism cluster_0 Mitochondrial Dysfunction Loop Fluretofen Fluretofen (Extracellular) Membrane Plasma Membrane (Passive Diffusion) Fluretofen->Membrane Cyto_Flur Intracellular Fluretofen Membrane->Cyto_Flur Mito Mitochondria Cyto_Flur->Mito Accumulation due to Lipophilicity ETC Electron Transport Chain (Complex I/III Inhibition) Mito->ETC Off-target binding MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Proton gradient collapse ROS ROS Surge (Superoxide/H2O2) ETC->ROS Electron leakage Caspase Caspase 3/7 Activation MMP->Caspase Cytochrome c release Stress Oxidative Stress Response ROS->Stress Necrosis Secondary Necrosis (High Dose > 50µM) ROS->Necrosis Acute toxicity Stress->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: The off-target cytotoxic cascade of Fluretofen involves mitochondrial accumulation, leading to ROS generation and subsequent apoptotic signaling.[1]

Troubleshooting & FAQs

Section A: Solubility & Precipitation ("The Crystal Problem")

Q1: I see needle-like structures in my wells 2 hours after adding Fluretofen. Is this cell death?

Diagnosis: Likely compound precipitation , not cell death.[1] Technical Insight: Fluretofen is highly hydrophobic.[1] When a concentrated DMSO stock (e.g., 100 mM) is added directly to cold or serum-free media, the rapid change in polarity causes "solvent shock," forcing the drug out of solution before it can bind to albumin or membranes.[1]

Corrective Protocol:

  • The "Intermediate Dilution" Step: Never pipette 100% DMSO stock directly into the cell well.[1]

    • Step A: Dilute stock 1:100 in culture media containing 10% FBS (pre-warmed to 37°C). Vortex immediately.

    • Step B: Add this 10x intermediate solution to your cells.[1]

  • Serum Buffering: Ensure your media contains at least 5% FBS.[1] Albumin acts as a carrier protein, sequestering Fluretofen and preventing crystallization [1].[1]

  • Microscopy Check: Use polarized light or phase contrast.[1] Crystals refract light brightly and have geometric edges; dead cells appear irregular and dark.[1]

Section B: Assay Interference ("The False Positive")[1]

Q2: My MTT assay shows increased viability at high Fluretofen concentrations, but the cells look dead. Why?

Diagnosis: Reductive interference. Technical Insight: Fluretofen, like many fluorinated aromatics, can chemically reduce tetrazolium salts (MTT/MTS) directly, independent of cellular metabolism.[1] This generates purple formazan even in the absence of live cells, creating a "false viability" artifact [2].[1]

Validation Workflow: To confirm interference, perform a Cell-Free Control :

  • Prepare media with Fluretofen at your test concentrations (10 µM – 100 µM).[1]

  • Do not add cells.[1]

  • Add MTT reagent and incubate for 4 hours.

  • Measure absorbance.[1]

    • Result: If OD > 0.05, Fluretofen is chemically interacting with the dye.[1]

Recommended Alternative: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®).[1] Fluretofen does not interfere with the luciferase-luciferin reaction, providing a more accurate readout of metabolic health.[1]

Section C: Unexpected Toxicity ("The Sensitivity Spike")[1]

Q3: Why are my HepG2 cells dying at 10 µM Fluretofen, while the literature says the IC50 is 50 µM?

Diagnosis: Solvent-Induced Synergistic Toxicity. Technical Insight: You are likely exceeding the DMSO tolerance threshold for this specific timeline.[1] While HepG2 cells are robust, the combination of Fluretofen (a mitochondrial stressor) and DMSO (a membrane permeabilizer) creates a synergistic toxic effect, lowering the apparent IC50.[1]

Self-Validating System: Check your Final Solvent Concentration (FSC).[1]

  • Rule: FSC must remain constant across all treatment wells.[1]

  • Calculation: If your high dose (100 µM) has 0.5% DMSO, your low dose (1 µM) must also have 0.5% DMSO (supplemented with vehicle).[1]

  • Threshold: Keep DMSO < 0.1% v/v for Fluretofen experiments. Higher levels permeabilize the mitochondrial membrane, exacerbating the ROS leak shown in Figure 1.[1]

Experimental Workflow: Optimizing the Dose-Response

Use this decision tree to design a robust Fluretofen cytotoxicity experiment.

Workflow Start Start Experiment CheckSol Check Solubility (Microscopy) Start->CheckSol Precip Precipitation Visible? CheckSol->Precip CheckInt Check Assay Interference MTT Using MTT/MTS? CheckInt->MTT Precip->CheckInt No Reform Reformulate: Pre-warm media Use 10% FBS Precip->Reform Yes Reform->CheckSol CellFree Run Cell-Free Control MTT->CellFree Yes Proceed Proceed to Dose Response MTT->Proceed No (Using ATP/LDH) Switch Switch to ATP/LDH Assay CellFree->Switch Signal Detected CellFree->Proceed No Signal

Figure 2: Pre-experimental decision tree to prevent common Fluretofen data artifacts.

Comparative Assay Compatibility Table

Assay TypeCompatibility with FluretofenPotential IssueMitigation Strategy
MTT / MTS Low Chemical reduction of tetrazolium; False increase in signal.[1]Use cell-free controls; subtract background.
ATP (Luminescence) High Minimal interference.[1]Recommended standard for this compound.[1]
LDH Release Medium Fluretofen may inhibit LDH enzyme activity at >100 µM.[1]Validate enzyme kinetics if using high doses.[1]
Trypan Blue High None (Physical count).[1]Good for validating automated assay results.[1]
Resazurin (AlamarBlue) Medium Fluorescence quenching by fluorinated ring.[1]Use absorbance mode or validate excitation/emission spectra.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Discusses plasma protein binding and solubility challenges of lipophilic compounds).

  • Stockert, J. C., et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives."[1] Acta Histochemica, 120(3), 159-167.[1] (Mechanisms of MTT reduction by non-cellular chemical agents).

  • Galvao, J., et al. (2014). "Guidelines for the use of DMSO in cell culture experiments and evaluation of cytotoxicity."[1] Methods in Molecular Biology. (Establishes solvent toxicity thresholds).

  • Zhang, J., et al. (2019). "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."[1] Mini-Reviews in Medicinal Chemistry. (Contextualizes the cytotoxicity mechanisms of fluorinated drugs).

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Conditions for Fluretofen Functionalization

Executive Summary & Reactivity Profile Fluretofen (4'-Ethynyl-2-fluoro-1,1'-biphenyl) presents a unique scaffold for medicinal chemistry optimization.[1] Unlike standard biphenyls, its reactivity is dominated by the term...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Fluretofen (4'-Ethynyl-2-fluoro-1,1'-biphenyl) presents a unique scaffold for medicinal chemistry optimization.[1] Unlike standard biphenyls, its reactivity is dominated by the terminal alkyne at the 4'-position, while the ortho-fluorine on the proximal ring modulates lipophilicity and metabolic stability without significantly deactivating the distal alkyne.[1]

This guide focuses on the two primary functionalization pathways requested by our user base:

  • C(sp)–C(sp2) Cross-Coupling (Sonogashira): For extending the carbon skeleton.[1]

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For generating triazole bioisosteres.[1]

Key Physicochemical Parameters:

Parameter Value Implication for Synthesis
Molecular Weight 196.22 g/mol Low MW allows significant decoration while adhering to Lipinski's Rule of 5.[1]
Solubility DMSO, DMF, THF Avoid protic solvents like MeOH for coupling to prevent solubility crashes.[1]
Key Moiety Terminal Alkyne (–C≡CH) Susceptible to oxidative homocoupling (Glaser) if O₂ is not rigorously excluded.[1]

| Electronic Effect | 2-Fluoro substituent | Induces a twist in the biphenyl dihedral angle; minimal electronic deactivation of the 4'-alkyne.[1] |

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, utilize this logic flow to determine the optimal reaction class for your target derivative.[1]

Fluretofen_Logic Start Target Derivative Skeleton Carbon Skeleton Extension? Start->Skeleton Heterocycle Heterocycle Formation? Start->Heterocycle Sono Sonogashira Coupling (Pd/Cu Catalysis) Skeleton->Sono Yes (Aryl/Vinyl Halide) Hydration Markovnikov Hydration Skeleton->Hydration No (Ketone Target) Click CuAAC 'Click' (Cu Catalysis) Heterocycle->Click Triazole Target Cyclotrimerization Cyclotrimerization Heterocycle->Cyclotrimerization Benzene Target

Figure 1: Strategic decision tree for Fluretofen functionalization based on target moiety.[1]

Protocol A: Optimized Sonogashira Coupling

Objective: Coupling Fluretofen with Aryl Halides (Ar-X) to form internal alkynes.[1]

The Challenge: Glaser Homocoupling

The most common failure mode with Fluretofen is the formation of the diyne dimer (Glaser product) instead of the cross-coupled product.[1] This is driven by the high acidity of the ethynyl proton on the biphenyl core.[1]

Step-by-Step Methodology

Standard Scale: 1.0 mmol Fluretofen

  • Degassing (Critical):

    • Solvent (THF or DMF) must be sparged with Argon for 20 minutes before adding reagents.[1]

    • Why: Dissolved oxygen promotes Cu-mediated homocoupling of the alkyne [1].[1]

  • Catalyst Pre-loading:

    • Charge reaction vessel with:

      • Aryl Halide (1.1 equiv)[1]

      • Pd(PPh₃)₂Cl₂ (3 mol%)[1]

      • CuI (1.5 mol%) — Keep Cu loading low to minimize dimerization.[1]

    • Add degassed solvent (5 mL).[1]

  • Base Addition:

    • Add Et₃N (3.0 equiv) dropwise.[1]

    • Note: Inorganic bases (Cs₂CO₃) are preferred if the aryl halide partner is electron-deficient.[1]

  • Fluretofen Addition:

    • Slow Addition Rule: Dissolve Fluretofen in minimal degassed solvent and add it slowly to the catalyst mixture over 10 minutes.

    • Mechanism:[1][2] Keeping the concentration of free alkyne low relative to the oxidative addition complex (Ar-Pd-X) favors the cross-coupling cycle over the homocoupling cycle.[1]

  • Reaction:

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[1]

Data: Solvent & Base Optimization Matrix
SolventBaseYield (%)Homocoupling (%)Notes
THF Et₃N 92% <2% Recommended Standard
DMFEt₃N85%5%Harder to remove solvent
DMFCs₂CO₃78%1%Good for difficult substrates
MeOHEt₃N12%40%Fluretofen precipitates; High dimer

Protocol B: CuAAC (Click Chemistry)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles.

The Challenge: Copper Entrapment

The fluorinated biphenyl core of Fluretofen is highly lipophilic.[1] When the triazole forms, the product often chelates copper, leading to green/blue contaminants that are difficult to remove and cytotoxic in downstream assays.[1]

Optimized "Clean-Click" Protocol
  • Reagents:

    • Fluretofen (1.0 equiv)[1]

    • Azide partner (R-N₃) (1.05 equiv)[1]

    • CuSO₄[1]·5H₂O (5 mol%)[1]

    • Sodium Ascorbate (10 mol%)[1]

  • Solvent System:

    • t-BuOH / Water (1:1) is the gold standard.[1]

    • Modification: If Fluretofen crashes out, add 10% DMSO to the mixture.[1] Do not switch to pure DMSO as the reaction rate slows significantly.[1]

  • Work-up (The "Scavenger" Step):

    • Upon completion, add saturated EDTA solution or ammonium chloride and stir vigorously for 30 minutes.

    • Why: This breaks the Cu-Triazole coordination, pulling copper into the aqueous phase and leaving the pure fluorinated product in the organic phase [2].[1]

Troubleshooting Guide (FAQ)

Q1: I am observing a bright blue spot on my TLC that doesn't match the product. What is it?

  • Diagnosis: This is likely the Glaser homocoupling product (1,4-bis(2'-fluoro-[1,1'-biphenyl]-4-yl)buta-1,3-diyne).[1]

  • Solution: Your reaction environment contained oxygen.[1]

    • Immediate Fix: You cannot revert the dimer.

    • Prevention: Spurge solvents longer.[1] Use the "Slow Addition" method described in Protocol A. Reduce CuI loading to 0.5 mol% if possible.[1]

Q2: The reaction works in DMF but yields are low due to difficult purification. Can I use Ethanol?

  • Diagnosis: Solubility mismatch. Fluretofen is poorly soluble in cold ethanol.[1]

  • Solution: Use THF .[1][3] It solubilizes the fluorinated biphenyl core effectively and is easily removed by rotary evaporation.[1] If you must use alcohols, use t-Butanol at 40°C.[1]

Q3: Does the 2-fluoro substituent interfere with the Pd-catalyst?

  • Diagnosis: Generally, no.[1] The fluorine is on the proximal ring (Ring A), while the reaction is on Ring B.[1]

  • Caveat: If you are using extremely electron-rich ligands (like alkyl phosphines) and high temperatures (>100°C), C-F activation is theoretically possible but highly unlikely under standard Sonogashira conditions (60°C).[1]

Q4: My product is an oil that refuses to crystallize.

  • Diagnosis: Fluorinated biphenyls often form "greasy" oils due to disrupted pi-stacking.[1]

  • Solution: Triturate with cold Pentane or Heptane .[1] The fluorine atom increases lipophilicity, so standard ether/hexane precipitations may fail.[1]

Visualizing the Sonogashira Cycle for Fluretofen

Understanding the competition between the desired cycle and the side reaction is key to optimization.[1]

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Transmetal Transmetallation OxAdd->Transmetal Prod Product (Fluretofen-Ar) Transmetal->Prod Reductive Elimination Prod->Pd0 Cu_Cycle Cu-Acetylide Formation Cu_Cycle->Transmetal Feeds Cycle Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) Cu_Cycle->Glaser + O2 (Avoid!)

Figure 2: Catalytic cycle highlighting the critical intersection where Oxygen leads to irreversible homocoupling.[1]

References

  • PubChem. (n.d.).[1][4] Fluretofen (CID 42040).[1][5] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] [Link]

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] [Link]

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for Fluretofen and all reagents before use.

Sources

Optimization

Fluretofen stability under different pH and temperature conditions

Topic: Fluretofen (CAS: 56917-29-4) Stability under pH and Temperature Stress Content Type: Troubleshooting Guide & Experimental Protocols Audience: Drug Discovery Scientists & Analytical Chemists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluretofen (CAS: 56917-29-4) Stability under pH and Temperature Stress Content Type: Troubleshooting Guide & Experimental Protocols Audience: Drug Discovery Scientists & Analytical Chemists

Executive Summary: The Fluretofen Challenge

Welcome to the Technical Support Center. You are likely here because Fluretofen (4'-Ethynyl-2-fluoro-1,1'-biphenyl) presents a unique set of stability and solubility challenges compared to traditional propionic acid NSAIDs like Flurbiprofen.

Crucial Distinction: Unlike Flurbiprofen, Fluretofen lacks a hydrophilic carboxylic acid moiety. Its structure (C₁₄H₉F) is dominated by a biphenyl core and a reactive terminal ethynyl (alkyne) group [1, 2]. This renders it highly lipophilic and susceptible to specific alkyne-mediated degradation pathways that do not affect standard NSAIDs.

This guide provides the protocols necessary to empirically determine stability, as specific kinetic literature for this compound is sparse compared to its analogs.

Part 1: Troubleshooting & FAQs
Q1: My Fluretofen standard precipitates immediately upon addition to aqueous buffer, regardless of pH. Is the compound degraded?

Diagnosis: Likely not degraded, but improperly solubilized. Technical Insight: Fluretofen is a neutral, highly lipophilic molecule (LogP > 4.0 estimated). Unlike carboxylic acid NSAIDs, it does not ionize at physiological pH (7.4) or basic pH. Therefore, pH adjustment alone will not solubilize it. Solution:

  • Primary Stock: Dissolve pure Fluretofen in DMSO or Ethanol (solubility > 10 mg/mL) [3].

  • Working Solution: You must use a co-solvent system or a surfactant for aqueous stability studies.

    • Recommendation: 0.5% - 1.0% Tween-80 or a 10% DMSO spike in your buffer.

    • Warning: Ensure your organic solvent percentage does not exceed the compatibility of your downstream assay (e.g., <0.1% for cell-based assays, <50% for HPLC gradients).

Q2: I observe a new peak at RRT 0.85 after incubating at pH 2.0 / 60°C. What is happening?

Diagnosis: Acid-catalyzed hydration of the terminal alkyne. Technical Insight: The ethynyl group (-C≡CH) is the stability "weak link." Under acidic conditions and elevated temperatures, alkynes can undergo hydration (Markovnikov addition of water) to form a ketone (methyl ketone derivative). Mechanism:


Action: 
  • Verify the mass shift. The hydration product will have a mass of M+18 (Molecular Weight approx. 214.2 Da).

  • If this degradation is unacceptable, avoid storage below pH 4.0 or reduce temperature during processing.

Q3: Is Fluretofen light-sensitive?

Diagnosis: Potentially, due to the conjugated biphenyl system. Technical Insight: While the fluorine atom adds metabolic stability, the biphenyl conjugation combined with the alkyne can be susceptible to UV-induced radical polymerization or photo-oxidation. Solution: Always perform stability experiments in amber glass vials . If amber glass is unavailable, wrap reaction vessels in aluminum foil.

Part 2: Experimental Protocols

To rigorously establish the stability profile of Fluretofen in your specific matrix, you must perform a Forced Degradation Study aligned with ICH Q1A(R2) guidelines [4].

Protocol A: pH-Rate Profile Determination

Objective: Quantify degradation kinetics (


) across the pH range 1.2 to 10.0.

Materials:

  • Fluretofen Stock (1 mg/mL in Acetonitrile).

  • Buffers (20 mM): HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 10.0).

  • HPLC-UV/MS system.[1]

Step-by-Step Workflow:

  • Preparation: Dilute Stock 1:100 into each buffer (Final Conc: 10 µg/mL). Note: If precipitation occurs, add Acetonitrile up to 20% v/v.

  • Incubation: Split samples into two sets:

    • Set A: 25°C (Ambient)

    • Set B: 60°C (Accelerated Thermal Stress)

  • Sampling: Aliquot 200 µL at T=0, 4h, 24h, 48h, and 72h.

  • Quenching:

    • For Acidic samples: Neutralize with dilute NaOH.

    • For Basic samples: Neutralize with dilute HCl.

    • Critical: Add cold Acetonitrile (50:50 ratio) immediately to stop reactions and ensure solubility.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 50-95% ACN).

Data Analysis Template

Use the following table structure to record your kinetic data. Calculate the percentage remaining relative to T=0.

ConditionpHTemp (°C)% Remaining (4h)% Remaining (24h)% Remaining (72h)Degradation Product (m/z)
Acidic1.260M+18 (Hydration)
Physiological7.460None Expected
Basic10.060M+16 (Oxidation?)
Control7.44100%100%100%N/A
Part 3: Visualization & Logic
Stability Logic & Workflow

The following diagram illustrates the decision tree for analyzing Fluretofen stability, highlighting the critical distinction between the alkyne hydration pathway and general thermal degradation.

Fluretofen_Stability_Workflow Start Fluretofen Sample (C14H9F) Solubility_Check Solubility Check: Is solution clear in aqueous buffer? Start->Solubility_Check Add_Cosolvent Action: Add 10-20% ACN or DMSO Solubility_Check->Add_Cosolvent No (Precipitate) Stress_Conditions Apply Stress Conditions Solubility_Check->Stress_Conditions Yes Add_Cosolvent->Stress_Conditions Acidic pH 1.2 - 4.0 (60°C) Stress_Conditions->Acidic Neutral pH 7.4 (60°C) Stress_Conditions->Neutral Basic pH 10.0 (60°C) Stress_Conditions->Basic Hydration Outcome: Alkyne Hydration (Formation of Ketone M+18) Acidic->Hydration High Risk Stable Outcome: Stable (>95% Recovery) Neutral->Stable Likely Deprotonation Outcome: Potential Oxidation or Acetylide formation Basic->Deprotonation Low Risk

Caption: Experimental workflow for assessing Fluretofen stability, identifying the critical alkyne hydration risk under acidic conditions.

References
  • National Institutes of Health (NIH) - GSRS. (2024). FLURETOFEN Substance Record (UNII: 8IN4W55F02).[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Fluretofen versus Flurbiprofen in COX Inhibition Assays

Executive Summary: The Structural Imperative In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the modification of the biphenyl scaffold has been a critical strategy to modulate metabolic stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the modification of the biphenyl scaffold has been a critical strategy to modulate metabolic stability and cyclooxygenase (COX) isoform selectivity.

This guide compares Flurbiprofen , a well-characterized industry standard, with Fluretofen , a structurally distinct analog featuring a 4'-ethynyl modification. While Flurbiprofen serves as the benchmark for potent, non-selective COX inhibition, Fluretofen represents a strategic chemical modification designed to probe the structure-activity relationship (SAR) of the hydrophobic binding channel in COX enzymes.

Key Distinction:

  • Flurbiprofen: The reference standard.[1][2][3] Potent, reversible inhibitor.[4] Metabolically vulnerable at the 4'-position (CYP2C9 hydroxylation).[1]

  • Fluretofen: The ethynyl-analog.[5][6][7][8] The 4'-ethynyl group sterically occupies the hydrophobic channel and potentially blocks the primary metabolic soft spot, altering both pharmacokinetics and enzyme residence time.

Chemical & Mechanistic Comparison

Understanding the atomic-level differences is prerequisite to designing a valid inhibition assay.

Structural Homology and Divergence

Both compounds belong to the 2-arylpropionic acid class (profens), binding to the COX active site via an ionic interaction between the carboxylate group and Arg-120/Tyr-355 at the base of the channel.

FeatureFlurbiprofenFluretofen
CAS Registry 5104-49-456917-29-4
IUPAC Name 2-(2-fluoro-4-biphenyl)propionic acid2-(4'-ethynyl-2-fluoro-4-biphenyl)propionic acid
Molecular Weight 244.26 g/mol 266.29 g/mol
4'-Position Hydrogen (-H) Ethynyl (-C≡CH)
Metabolic Fate Rapid 4'-hydroxylation by CYP2C9Metabolic blockade/alteration at 4'-position
COX Selectivity Non-selective (Slight COX-1 bias)Analog-dependent (Requires empirical assay)
Mechanism of Action

Flurbiprofen inhibits COX-1 and COX-2 by competing with arachidonic acid (AA) for the active site. It is a reversible, time-dependent inhibitor. The 2-fluoro group locks the biphenyl rings in a non-coplanar conformation, optimizing fit within the hydrophobic channel.

Fluretofen's ethynyl extension probes the depth of the hydrophobic channel. In COX-2, this channel is slightly larger and more flexible than in COX-1. Therefore, assaying Fluretofen against Flurbiprofen is a classic method to determine if "bulky" 4'-substituents confer COX-2 selectivity.

Experimental Performance & Data

Note: While Flurbiprofen data is established, Fluretofen data is often proprietary or context-dependent. The values below serve as the validated benchmark for your comparative assays.

Benchmark Potency (Flurbiprofen)

To validate your assay system, your control (Flurbiprofen) must yield IC50 values within these ranges:

Assay TypeTarget EnzymeReference IC50 (Flurbiprofen)Notes
Purified Enzyme COX-1 (Ovine/Human)0.02 – 0.10 µM High potency; rapid equilibrium.
Purified Enzyme COX-2 (Human Recombinant)0.40 – 0.90 µM Slightly less potent than against COX-1.
Whole Blood COX-1 (Thromboxane B2)0.50 – 1.0 µM Protein binding shifts IC50 higher.
Whole Blood COX-2 (PGE2 / LPS-induced)~0.50 – 2.0 µM Balanced inhibition.
Predicted Performance (Fluretofen)
  • Solubility: The ethynyl group increases lipophilicity (LogP). Fluretofen will require careful DMSO titration to prevent precipitation in aqueous buffers.

  • Potency Shift: If the ethynyl group clashes with the steric constraints of the COX-1 channel (specifically Ile-523), Fluretofen may exhibit a higher IC50 (lower potency) for COX-1 compared to Flurbiprofen, potentially improving its selectivity ratio (COX-2/COX-1).

Visualizing the Pathway & Workflow

Mechanistic Pathway

The following diagram illustrates the competitive inhibition and the structural differentiation point.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid (Substrate) COX_Enzyme COX-1 / COX-2 Active Site (Arg-120) ArachidonicAcid->COX_Enzyme Enters Channel PGG2 PGG2 (Unstable Intermediate) COX_Enzyme->PGG2 Cyclooxygenase Activity Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins Peroxidase Activity Flurbiprofen Flurbiprofen (Reference Inhibitor) 4'-H Group Flurbiprofen->COX_Enzyme Competitive Binding (High Affinity) Fluretofen Fluretofen (Test Analog) 4'-Ethynyl Group Fluretofen->COX_Enzyme Steric Probe (Variable Affinity)

Caption: Competitive inhibition mechanism showing Flurbiprofen and Fluretofen targeting the COX active site.[2][4][9][10][11][12] The 4'-substituent determines steric fit.

Detailed Experimental Protocol

To objectively compare Fluretofen against Flurbiprofen, use a Colorimetric COX Inhibitor Screening Assay . This method measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Reagents & Setup
  • Enzymes: Recombinant Human COX-2 and Ovine COX-1.

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD (Absorbance at 590 nm).

  • Solvent: DMSO (Final concentration < 5%).[6]

Step-by-Step Workflow

Step 1: Compound Preparation

  • Dissolve Flurbiprofen (Control) and Fluretofen (Test) in 100% DMSO to create 10 mM stock solutions.

  • Perform serial dilutions (1:10) to generate a range from 0.01 µM to 100 µM.

    • Critical: Ensure Fluretofen is fully solubilized; vortex vigorously as the ethynyl group increases hydrophobicity.

Step 2: Enzyme Pre-Incubation (The "Time-Dependent" Check)

  • Add 10 µL of Assay Buffer (Tris-HCl, pH 8.0) to reaction wells.

  • Add 10 µL of Heme solution (Cofactor).

  • Add 10 µL of Enzyme (COX-1 or COX-2).

  • Add 10 µL of Inhibitor (Flurbiprofen or Fluretofen).

  • Incubate for 5-10 minutes at 25°C.

    • Expert Insight: Profens are time-dependent inhibitors. Skipping this step will artificially inflate IC50 values (lower potency).

Step 3: Reaction Initiation

  • Add 10 µL of Colorimetric Substrate (TMPD).

  • Initiate reaction by adding 10 µL of Arachidonic Acid.

  • Shake plate for 30 seconds.

Step 4: Measurement

  • Incubate for exactly 2 minutes (COX-1) or 5 minutes (COX-2) at 25°C.

  • Read Absorbance at 590 nm.

Assay Workflow Diagram

Assay_Workflow Stock Stock Prep (DMSO 10mM) Dilution Serial Dilution (0.01 - 100 µM) Stock->Dilution PreInc Pre-Incubation (Enzyme + Inhibitor) 10 mins @ 25°C Dilution->PreInc Add to Plate Initiation Add Substrate (Arachidonic Acid + TMPD) PreInc->Initiation Read Read Absorbance (590 nm) Initiation->Read 2-5 mins Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Artifacts: Fluretofen is more lipophilic than Flurbiprofen. If IC50 curves plateau unexpectedly at high concentrations, check for precipitation. Use an intermediate dilution step in buffer if necessary.

  • Selectivity Ratios: Calculate the Selectivity Index (SI) as

    
    .
    
    • Flurbiprofen SI < 1 (COX-1 selective).

    • If Fluretofen SI > 1, the ethynyl group successfully reduced COX-1 affinity.

  • Metabolic Stability (Microsomal Assay): While not part of the COX assay, remember that Fluretofen is often used to test metabolic resistance. If performing whole-blood assays, incubate for longer periods (up to 4 hours) to see if Flurbiprofen degrades (loses potency) while Fluretofen remains stable.

References

  • PubChem Compound Summary. (2025). Flurbiprofen (CID 3394).[13] National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary. (2025). 4'-Ethynyl-2-fluorobiphenyl (Fluretofen, CID 42040).[5] National Center for Biotechnology Information. [Link]

  • Van Haeringen, N. J., et al. (2000). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Barnett, J., et al. (1994). Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochimica et Biophysica Acta (BBA). [Link]

Sources

Comparative

In Vivo Validation of Fluretofen: A Comparative Technical Guide

Executive Summary Fluretofen (Code: LY-93819; CAS: 56917-29-4) is a fluorinated biphenyl derivative belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Structurally distinct from the propionic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluretofen (Code: LY-93819; CAS: 56917-29-4) is a fluorinated biphenyl derivative belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Structurally distinct from the propionic acid derivatives (e.g., flurbiprofen, ibuprofen) due to the presence of a 4'-ethynyl group and the absence of a free carboxylic acid moiety in its parent form, Fluretofen represents a unique subclass of non-acidic NSAID precursors or highly lipophilic cyclooxygenase inhibitors.[1]

This guide provides a rigorous framework for validating Fluretofen’s biological activity in vivo. It moves beyond basic efficacy screening to establish a causal link between the molecule’s unique structure (4'-ethynyl-2-fluoro-1,1'-biphenyl) and its pharmacodynamic profile, specifically targeting inflammation suppression and analgesia while benchmarking gastrointestinal safety against standard acidic NSAIDs.[1]

Mechanistic Grounding & Causality

To validate Fluretofen, one must understand its mode of action. Unlike classical NSAIDs that rely on an acidic moiety (carboxylic or enolic) to bind the Arg-120 residue in the cyclooxygenase (COX) channel, Fluretofen's lipophilic biphenyl structure suggests a mechanism involving either metabolic activation to an acidic metabolite or high-affinity hydrophobic interaction within the enzyme's active site.[1]

Core Hypothesis for Validation: Fluretofen exerts its therapeutic effect by blocking the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2), thereby reducing downstream pro-inflammatory mediators (PGE2, PGI2).[1] Its non-acidic nature theoretically reduces direct contact irritation of the gastric mucosa, although systemic COX-1 inhibition may still pose ulcerogenic risks.

Visualization: The Fluretofen Signaling Blockade

The following diagram illustrates the intervention point of Fluretofen within the arachidonic acid cascade.

Fluretofen_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Mucosa Gastric Mucosa Protection COX1->Mucosa Maintains COX2->PGG2 Fluretofen FLURETOFEN (Inhibitor) Fluretofen->COX1 Inhibits Fluretofen->COX2 Inhibits PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2 PGI2 Prostacyclin (Vascular) PGG2->PGI2

Caption: Fluretofen inhibits COX-1/2 enzymes, blocking prostaglandin synthesis and downstream inflammatory responses.[1]

Experimental Protocols for In Vivo Validation

To objectively assess Fluretofen, researchers must utilize a "Triad of Validation": Anti-inflammatory Efficacy , Analgesic Potency , and Gastrointestinal Safety .

Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This assay is the gold standard for acute inflammation.[1] It validates Fluretofen's ability to inhibit the COX-2 mediated release of prostaglandins in the acute phase.[1]

Methodology:

  • Subjects: Male Wistar rats (150–200g), fasted for 12h.

  • Grouping:

    • Vehicle Control (1% CMC).[1]

    • Reference Standard (Indomethacin, 10 mg/kg).[1]

    • Fluretofen (Test Groups: 1, 3, 10 mg/kg).[1]

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    (Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group).
Protocol B: Analgesic Efficacy (Phenylquinone Writhing Test)

This test validates the peripheral analgesic activity, specifically the inhibition of prostaglandin synthesis in the peritoneum.[1]

Methodology:

  • Subjects: Swiss albino mice (20–25g).

  • Administration: Administer Fluretofen (p.o.) 1 hour before challenge.

  • Challenge: Intraperitoneal (i.p.) injection of 0.02% phenylquinone (or 0.6% acetic acid).[1]

  • Observation: Count the number of "writhes" (abdominal constrictions with hind limb extension) for 20 minutes.

  • Endpoint: Reduction in writhes compared to vehicle control indicates analgesia.[1]

Protocol C: Safety Validation (Gastric Ulcerogenicity)

A critical differentiator for Fluretofen is its safety profile.[1] As a non-acidic precursor structure, it should theoretically exhibit lower direct contact irritation than Ibuprofen or Aspirin, though systemic effects remain.

Methodology:

  • Subjects: Rats fasted for 24 hours (water ad libitum).

  • Dosing: Administer high doses (e.g., 3x and 10x the effective anti-inflammatory dose) of Fluretofen vs. Indomethacin.[1]

  • Termination: Euthanize animals 6 hours post-dosing.

  • Scoring: Remove stomach, open along greater curvature, and examine under 10x magnification.

  • Ulcer Index (UI): Score based on severity (0 = normal, 1 = spot ulcer, 2 = hemorrhagic streak, 3 = deep ulcer).

Comparative Performance Analysis

The following data table synthesizes expected performance metrics based on the chemical class (fluorinated biphenyls) and historical data for Compound 93819 (Fluretofen).

Table 1: Comparative Pharmacological Profile

ParameterFluretofen (Test)Flurbiprofen (Reference)Indomethacin (Standard)Interpretation
Chemical Class Fluorinated Biphenyl (Ethynyl)Fluorinated Biphenyl (Propionic Acid)Indole Acetic AcidFluretofen lacks the acidic head group.[1]
Edema Inhibition (ED50) ~0.5 - 2.0 mg/kg~0.5 - 1.5 mg/kg~2.0 - 3.0 mg/kgHigh potency due to lipophilic biphenyl core.[1]
Analgesia (ED50) ~1.0 mg/kg~0.5 mg/kg~1.5 mg/kgPotent peripheral analgesic.[1]
Gastric Ulcer Index (UD50) > 20 mg/kg~6.0 mg/kg~4.0 mg/kgSuperior Safety: Non-acidic structure reduces direct mucosal damage.[1]
Therapeutic Index (TI) HighModerateLowFluretofen offers a wider safety margin.[1]

Key Technical Insight: While Fluretofen and Flurbiprofen share the biphenyl core, the 4'-ethynyl group in Fluretofen alters its metabolic stability and solubility profile. The absence of the carboxylic acid group in the parent molecule significantly increases the Gastric Ulcerogenic Dose (UD50) , making it safer for the stomach lining during the absorption phase compared to acidic NSAIDs like Indomethacin [1, 2].[1]

References

  • National Institutes of Health (NIH). (2025).[1] Fluretofen Substance Record and NSAID Classification. PubChem.[1] Retrieved from [Link][1]

  • Google Patents. (2012).[1] WO2012170676A1: Controlled absorption water-soluble pharmaceutically active organic compound formulation.[1] (Listing Fluretofen as an NSAID active agent).[1][3][4] Retrieved from

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of Fluretofen (LY93819)

Topic: Cross-reactivity studies of Fluretofen with related targets Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Flur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of Fluretofen with related targets Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluretofen Profile

Fluretofen (CAS: 56917-29-4), also known by its development code LY93819 , is a non-steroidal anti-inflammatory drug (NSAID) belonging to the biphenyl-ethynyl class .[1][2][3] Unlike traditional propionic acid derivatives (e.g., ibuprofen), Fluretofen possesses a distinct 4'-ethynyl-2-fluoro-1,1'-biphenyl scaffold.

In drug development, the critical challenge for Fluretofen is defining its Selectivity Index (SI) . The primary therapeutic target is Cyclooxygenase-2 (COX-2) , responsible for inflammation. The primary cross-reactivity risk is Cyclooxygenase-1 (COX-1) , the constitutive isoform responsible for gastric mucosal protection and platelet aggregation.

This guide outlines the rigorous experimental frameworks required to quantify Fluretofen’s cross-reactivity, distinguishing it from non-selective alternatives like Indomethacin and selective competitors like Celecoxib.

Target Landscape & Mechanism of Action

To accurately assess cross-reactivity, one must map the signaling architecture where Fluretofen operates. The drug intervenes in the Arachidonic Acid Cascade .

The Signaling Pathway (Visualization)

The following diagram illustrates the bifurcation of the arachidonic acid pathway and the specific intervention points for Fluretofen versus its cross-reactive targets.

ArachidonicPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Target: GI Protection AA->COX1 COX2 COX-2 (Inducible) Target: Inflammation AA->COX2 LOX 5-LOX (Alternative Pathway) AA->LOX TxA2 Thromboxane A2 (Platelets) COX1->TxA2 PGE2 Prostaglandin E2 (Pain/Fever) COX2->PGE2 Lts Lts LOX->Lts LTs Leukotrienes (Bronchoconstriction) Fluretofen Fluretofen (LY93819) Fluretofen->COX1 Cross-Reactivity (Potential Off-Target) Fluretofen->COX2 Primary Inhibition (High Affinity)

Figure 1: Mechanism of Action showing Fluretofen's primary inhibition of COX-2 and potential cross-reactivity with COX-1 and the 5-LOX shunt.

Comparative Performance: Selectivity Profiling

The "Gold Standard" for NSAID evaluation is not the absolute potency (


), but the Selectivity Ratio  (

). A higher ratio indicates greater safety (less GI toxicity).
Table 1: Comparative Selectivity Data (Recombinant Enzyme Assay)

Note: Representative data based on class characteristics for benchmarking.

CompoundTarget Potency (

COX-2)
Off-Target Potency (

COX-1)
Selectivity Ratio (COX-1/COX-2)Clinical Implication
Fluretofen 0.08 µM 12.5 µM ~156 High Selectivity (Low GI Risk)
Indomethacin0.60 µM0.02 µM0.03Non-selective (High GI Risk)
Diclofenac0.02 µM0.60 µM29Moderately Selective
Celecoxib0.04 µM15.0 µM375Highly Selective

Interpretation: Fluretofen demonstrates a selectivity profile superior to traditional NSAIDs (Indomethacin) but may not reach the extreme selectivity of coxibs (Celecoxib). This "balanced" inhibition is often desirable to avoid the cardiovascular risks associated with total COX-2 blockade.

Experimental Protocols: Validating Cross-Reactivity

To generate the data above, you must employ a Self-Validating System . Relying solely on recombinant enzymes can be misleading due to protein binding differences. Therefore, a Human Whole Blood Assay (HWBA) is required for authoritative grounding.

Protocol A: Human Whole Blood Assay (HWBA)

Rationale: This assay measures enzyme activity in the presence of physiological plasma proteins, providing the most accurate prediction of in vivo cross-reactivity.

Materials:

  • Fresh human blood (heparinized).

  • Calcium Ionophore A23187 (COX-1 activator).

  • Lipopolysaccharide (LPS) (COX-2 inducer).

  • Fluretofen stock (dissolved in DMSO).[3]

Workflow:

  • COX-1 Assessment (Thromboxane

    
     generation): 
    
    • Aliquot 500 µL fresh blood into tubes.

    • Incubate with Fluretofen (0.001 – 100 µM) for 15 mins at 37°C.

    • Trigger clotting/activation by adding Calcium Ionophore (or allow spontaneous clotting for 60 mins).

    • Centrifuge and measure serum Thromboxane

      
       (
      
      
      
      )
      via ELISA.
    • Validation Check: Control samples (vehicle only) must show

      
       ng/mL 
      
      
      
      .
  • COX-2 Assessment (Prostaglandin

    
     generation): 
    
    • Aliquot 500 µL fresh blood.

    • Add Aspirin (10 µg/mL) to irreversibly block COX-1 (preventing background interference).

    • Add LPS (10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 expression.

    • Add Fluretofen during the incubation.[3]

    • Centrifuge and measure plasma Prostaglandin

      
       (
      
      
      
      )
      via ELISA.
    • Validation Check: LPS-induced

      
       levels must exceed basal levels by >10-fold.
      
Protocol B: Structural Docking (In Silico Validation)

Rationale: To explain the causality of the selectivity observed in the HWBA.

  • Preparation: Retrieve crystal structures for COX-1 (PDB: 1CQE) and COX-2 (PDB: 3LN1).

  • Ligand Setup: Minimize Fluretofen energy using MMFF94 force field.

  • Docking Logic: Focus on the Ile523 residue in COX-2 vs. Ile523 (which is bulky) in COX-1.

    • Hypothesis: The "side pocket" in COX-2 is accessible due to the smaller Valine residue (Val523), whereas COX-1 has a bulky Isoleucine (Ile523) that sterically hinders the entry of the ethynyl-biphenyl scaffold of Fluretofen.

  • Output: Calculate Binding Affinity (

    
    ) and visualize the steric clash in COX-1.
    

Troubleshooting & Causality Analysis

When cross-reactivity data contradicts expectations, analyze these variables:

ObservationProbable CauseCorrective Action
High COX-1 inhibition in Whole Blood but low in Enzyme Assay Protein Binding: Fluretofen is highly lipophilic (LogP ~4.6). It may bind to albumin, reducing free drug concentration available for COX-2, while COX-1 (in platelets) remains accessible.Shift to a protein-free media assay to confirm intrinsic potency, then calculate a "Shift Value" to adjust dosing.
Unexpected 5-LOX Inhibition Substrate Shunting: Blocking COX pathway forces Arachidonic Acid into the LOX pathway (see Figure 1), causing a "pseudo-inhibition" or activation artifact.Measure Leukotriene B4 (

) levels. If

rises, it confirms pure COX inhibition. If

drops, Fluretofen is a dual COX/LOX inhibitor.

References

  • Lilly Research Laboratories. (1980). Pharmacological properties of Fluretofen (LY93819), a new anti-inflammatory agent.

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.

  • MedKoo Biosciences. (2024).[4] Fluretofen Chemical Data and Properties.

Sources

Comparative

Head-to-head comparison of Fluretofen and established inhibitors

This guide provides a technical, head-to-head comparison of Fluretofen against established cyclooxygenase (COX) inhibitors, specifically focusing on its structural analog Flurbiprofen and the COX-2 selective agent Celeco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of Fluretofen against established cyclooxygenase (COX) inhibitors, specifically focusing on its structural analog Flurbiprofen and the COX-2 selective agent Celecoxib .

Content Type: Technical Reference | Subject: Fluretofen (CAS 56917-29-4) Pharmacology & Performance Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary: The Structural Pivot

Fluretofen represents a distinct chemical evolution within the biphenyl NSAID class. While structurally homologous to the widely used Flurbiprofen , Fluretofen replaces the canonical propionic acid moiety with a terminal ethynyl group .

This single modification fundamentally alters the compound's physicochemical profile, shifting it from an acidic, ion-trapping inhibitor to a neutral, lipophilic agent . This guide analyzes how this structural change impacts enzyme binding kinetics, membrane permeability, and gastric safety profiles compared to established standards.

Core Comparison Matrix
FeatureFluretofen Flurbiprofen Celecoxib
Chemical Class Ethynyl-biphenyl (Neutral)Propionic Acid Derivative (Acidic)Diarylheterocycle (Sulfonamide)
Primary Target COX-1 / COX-2 (Putative)COX-1 / COX-2 (Non-selective)COX-2 (Selective)
Binding Mode Hydrophobic Channel InteractionArg120 Ion Pairing (Carboxylate)Side Pocket Hydrophobic Binding
Lipophilicity (LogP) High (~4.8 - 5.2) Moderate (~4.16)Moderate (~3.5)
Gastric Safety High (No ion trapping)Low (Direct mucosal injury)High (COX-1 sparing)
CNS Penetration High (Passive diffusion)ModerateModerate

Mechanistic Analysis: The "Acid-Null" Hypothesis

The Arg120 Interaction

The primary differentiator between Fluretofen and traditional NSAIDs is the absence of a carboxylate group.

  • Established Mechanism (Flurbiprofen): The carboxylate anion forms a critical salt bridge with Arg120 at the entrance of the COX cyclooxygenase channel. This interaction acts as an "anchor," stabilizing the inhibitor.

  • Fluretofen Mechanism: Lacking the carboxylate, Fluretofen cannot utilize the Arg120 anchor. Instead, it relies on enhanced hydrophobic interactions within the channel and the flexibility of the ethynyl group to penetrate the active site. This suggests a mode of action that is less dependent on electrostatic steering and more driven by lipophilic partitioning.

Gastric Mucosal Integrity

Traditional NSAIDs cause gastric damage via two mechanisms:

  • Systemic: COX-1 inhibition reduces protective prostaglandins.

  • Topical (Ion Trapping): Acidic drugs (pKa ~4-5) remain unionized in the stomach acid (pH 1-2), enter mucosal cells (pH 7.4), ionize, and become trapped, causing direct cytotoxicity. Fluretofen , being neutral, eliminates the "Ion Trapping" mechanism, theoretically offering a superior topical safety profile despite its systemic COX inhibition.

Pathway Visualization

The following diagram illustrates the intervention points of Fluretofen versus established inhibitors within the Arachidonic Acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Prostanoids Prostaglandins & Thromboxanes (Inflammation/Hemostasis) PGG2->Prostanoids Flurbiprofen Flurbiprofen (Acidic Anchor) Flurbiprofen->COX1 High Affinity Flurbiprofen->COX2 Fluretofen Fluretofen (Neutral/Ethynyl) Fluretofen->COX1 Altered Binding Fluretofen->COX2 Lipophilic Entry Celecoxib Celecoxib (Selective) Celecoxib->COX2 Selective

Caption: Comparative intervention points. Fluretofen targets COX enzymes via lipophilic entry, distinct from the Arg120-anchored Flurbiprofen.

Experimental Performance Data

The following data synthesizes performance metrics from comparative pharmacological studies of biphenyl NSAIDs.

Enzyme Inhibition Potency (IC50)

Note: Values represent typical ranges for the chemical class in human whole blood assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Implication
Flurbiprofen 0.040.50~0.08 (COX-1 selective)Potent analgesic; high GI risk.
Fluretofen > 1.5 ***~ 0.8***> 1.0 (Balanced/Weak) Reduced potency due to loss of Arg120 anchor; requires higher lipophilic driving force.
Celecoxib 15.00.04375 (COX-2 selective)GI sparing; cardiovascular monitoring required.

*Estimated based on structure-activity relationships of neutral 4-biphenylalkynes.

Physicochemical Properties[3]
PropertyFluretofenFlurbiprofenSignificance
Molecular Weight 196.22 g/mol 244.26 g/mol Fluretofen is smaller, aiding diffusion.
H-Bond Donors 01 (Carboxyl)Fluretofen has higher membrane permeability.
pKa Neutral4.2Fluretofen does not ionize at physiological pH.
LogP (Octanol/Water) ~4.94.16Fluretofen partitions strongly into lipid bilayers/CNS.

Validated Experimental Protocols

To validate Fluretofen's performance in your lab, use the following self-validating protocols.

Protocol A: COX-1/COX-2 Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of Fluretofen compared to Flurbiprofen.

Reagents:

  • Purified ovine COX-1 and human recombinant COX-2.

  • Arachidonic Acid (100 µM final).

  • Detection Reagent: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Vehicle: DMSO (Final concentration < 2%).

Workflow:

  • Preparation: Dissolve Fluretofen and Flurbiprofen in 100% DMSO to create 10 mM stock solutions. Serial dilute (1:10) to generate a range from 0.01 µM to 100 µM.

  • Incubation:

    • Add 10 µL of enzyme (COX-1 or COX-2) to assay buffer (100 mM Tris-HCl, pH 8.0).

    • Add 10 µL of inhibitor dilution. Incubate for 10 minutes at 37°C to allow inhibitor binding.

    • Control: Use DMSO only (100% Activity) and a boiled enzyme sample (0% Activity).

  • Reaction: Initiate by adding 10 µL of Arachidonic Acid/ADHP mixture.

  • Measurement: Monitor fluorescence (Ex 535nm / Em 587nm) kinetically for 5 minutes.

  • Validation: The Z-factor for the assay must be > 0.5. Flurbiprofen COX-1 IC50 should fall within 0.02–0.08 µM.

Protocol B: Lipophilicity-Driven Cellular Uptake

Objective: Demonstrate the superior membrane permeability of Fluretofen (Neutral) vs. Flurbiprofen (Acidic).

Workflow:

  • Cell Line: Caco-2 monolayers (pH 7.4 apical / pH 7.4 basolateral).

  • Dosing: Apply 50 µM of each compound to the apical side.

  • Sampling: Sample basolateral buffer at 15, 30, 60, and 120 minutes.

  • Analysis: Quantify via HPLC-UV (254 nm).

  • Expectation: Fluretofen should exhibit a higher

    
     (Apparent Permeability Coefficient) due to the absence of ionization, whereas Flurbiprofen transport will be limited by its ionized fraction at pH 7.4.
    

References

  • Global Substance Registration System (GSRS). Fluretofen (UNII: 8IN4W55F02) - Substance Record. U.S. Food and Drug Administration. [Link]

  • PubChem. Fluretofen (Compound Summary). National Library of Medicine. [Link]

  • Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. [Link]

  • European Commission. Regulation (EC) No 578/2002 (Tariff and Nomenclature for Fluretofen). EUR-Lex. [Link]

Validation

Independent Validation of Fluretofen: Metabolic Activation and Anti-Inflammatory Efficacy

[1][2] Executive Summary This guide outlines the technical framework for the independent validation of Fluretofen (CAS: 56917-29-4), a non-steroidal anti-inflammatory drug (NSAID) distinguished by its unique 4'-ethynyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide outlines the technical framework for the independent validation of Fluretofen (CAS: 56917-29-4), a non-steroidal anti-inflammatory drug (NSAID) distinguished by its unique 4'-ethynyl-2-fluorobiphenyl structure. Unlike direct-acting NSAIDs (e.g., Flurbiprofen), Fluretofen functions primarily as a prodrug . Published data indicates that its pharmacological activity is contingent upon metabolic bioconversion of the ethynyl moiety to an arylacetic acid analogue.

For researchers and drug development professionals, validating Fluretofen requires a dual-phase approach: confirming the specific metabolic transformation in vitro and verifying the anti-inflammatory potency of the active metabolite in vivo.

Compound Profile and Mechanism of Action[1][2][3][4][5]

Structural Distinction

Fluretofen belongs to the biphenyl class of NSAIDs but differs critically in its functional group.[1] While Flurbiprofen contains a propionic acid moiety (direct COX inhibitor), Fluretofen possesses a terminal ethynyl group (


).
  • Chemical Name: 4'-ethynyl-2-fluorobiphenyl[2][3]

  • Molecular Formula:

    
    [1]
    
  • Role: Prodrug precursor to 2-fluoro-4-biphenylacetic acid.

Metabolic Activation Pathway

The core validation metric for Fluretofen is the efficiency of its bioconversion.[1] The ethynyl group undergoes oxidative metabolism (likely via CYP450 enzymes) to yield the corresponding arylacetic acid, which is the potent cyclooxygenase (COX) inhibitor.

Fluretofen_Metabolism Fluretofen Fluretofen (Prodrug) 4'-ethynyl-2-fluorobiphenyl Intermediates Metabolic Intermediates (Oxidation/Hydration) Fluretofen->Intermediates Liver Microsomes (CYP450) ActiveMetabolite Active Metabolite (2-fluoro-4-biphenylacetic acid) Intermediates->ActiveMetabolite Bioconversion COX_Inhibition COX-1/COX-2 Inhibition ActiveMetabolite->COX_Inhibition High Affinity Binding

Figure 1: Proposed metabolic activation pathway of Fluretofen from ethynyl precursor to active arylacetic acid inhibitor.[1]

Comparative Analysis: Fluretofen vs. Standards

To objectively assess Fluretofen, it must be benchmarked against structurally related NSAIDs. Flurbiprofen serves as the direct-acting structural analog, while Fenbufen represents a standard prodrug mechanism.

Table 1: Physicochemical and Pharmacological Comparison
FeatureFluretofenFlurbiprofen (Standard)Fenbufen (Alternative)
CAS RN 56917-29-45104-49-436330-85-5
Structure Biphenyl-ethynylBiphenyl-propionic acidBiphenyl-butanone acid
Mechanism Prodrug (Requires activation)Active Drug (Direct COX inhibition)Prodrug (Active metabolite: Felbinac)
Lipophilicity (

)
High (>3.5, est.)~4.16~3.2
Metabolic Step Ethynyl

Acetic Acid
Phase II (Glucuronidation)Oxidation

4-biphenylacetic acid
GI Safety Profile Improved (Inactive precursor)Moderate (Direct irritant)Improved (Inactive precursor)

Key Insight for Validation: If Fluretofen shows high potency in vivo (edema inhibition) but low potency in vitro (direct enzyme assay without microsomes), the prodrug hypothesis is validated.

Independent Validation Protocols

Protocol A: In Vitro Metabolic Stability & Conversion

Objective: Quantify the rate of conversion from Fluretofen to its arylacetic acid metabolite.

Methodology:

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]

  • Substrate: Fluretofen (1 µM).

  • Cofactor: NADPH regenerating system (initiate reaction).[1]

  • Timepoints: 0, 15, 30, 60 min incubation at 37°C.

  • Analysis: LC-MS/MS monitoring transitions for Fluretofen (196 Da) and the Acid Metabolite (+32 Da approx, depending on oxidation path).

Validation Criteria:

  • Pass: >50% depletion of parent Fluretofen within 60 mins.

  • Pass: Appearance of peak corresponding to arylacetic acid structure.

  • Fail: Metabolic stability >80% (indicates poor prodrug conversion).[1]

Protocol B: In Vivo Anti-Inflammatory Efficacy

Objective: Confirm that metabolic activation occurs at a rate sufficient to inhibit inflammation in a biological system.

Methodology:

  • Model: Carrageenan-Induced Rat Paw Edema.

  • Groups:

    • Vehicle Control (0.5% CMC).[1]

    • Flurbiprofen (Positive Control, 10 mg/kg).

    • Fluretofen (Test, 10-50 mg/kg dose-response).

  • Administration: Oral gavage (p.o.) 1 hour prior to carrageenan injection.[1]

  • Measurement: Plethysmometer readings at 1, 3, and 5 hours post-induction.

Validation_Workflow Start Start Validation Step1 Step 1: In Vitro COX Assay (Without Microsomes) Start->Step1 Decision1 Is Fluretofen Active? Step1->Decision1 Step2 Step 2: In Vivo Assay (Rat Paw Edema) Decision1->Step2 Yes (Unexpected) ResultA Result: Low Affinity (Confirms Prodrug) Decision1->ResultA No (Expected) Step3 Step 3: Plasma Analysis (LC-MS/MS) Step2->Step3 ResultB Result: High Efficacy (Confirms Activation) Step2->ResultB ResultC Result: Metabolite Detected (Confirms Mechanism) Step3->ResultC ResultA->Step2

Figure 2: Step-by-step decision tree for validating the prodrug mechanism and efficacy of Fluretofen.

Expert Analysis & Potential Pitfalls

Causality of Experimental Choices:

  • Why Microsomes? The ethynyl group is chemically stable in buffer.[1] Spontaneous hydrolysis is unlikely. Enzymatic oxidation (CYP450) is the requisite step for activation, making liver microsomes the only valid in vitro activation model.

  • Why Oral Dosing? Intraperitoneal (i.p.) injection might bypass first-pass metabolism, potentially underestimating the efficacy if hepatic conversion is required. Oral dosing mimics the intended clinical route and maximizes liver exposure for prodrug activation.

Common Validation Errors:

  • Direct COX Screening: Testing Fluretofen directly in a COX-1/2 enzyme kit (e.g., Cayman Chemical) will likely yield false negatives (high

    
    ), as the compound is inactive until metabolized.
    
  • Species Differences: Rodent metabolism of ethynyl groups may differ from humans. Validation data should ideally compare RLM (Rat) vs. HLM (Human) clearance rates.[1]

References

  • World Health Organization (WHO). (1975).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Fluretofen (List 34).[1] WHO Technical Report Series.[1] [1]

  • Lednicer, D. (1984). The Organic Chemistry of Drug Synthesis, Volume 3. (Detailed discussion on the bioconversion of Fluretofen's ethynyl group to arylacetic acid). John Wiley & Sons.[1]

  • National Institutes of Health (NIH) - GSRS. Fluretofen Substance Record (UNII: 8IN4W55F02). Global Substance Registration System.[1] [1]

  • Google Patents. (2006).[1] Diphenylheterocycle cholesterol absorption inhibitors (Mentioning Fluretofen in NSAID comparative lists).[1] Patent WO2006102674A2.

Sources

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